7-Ethoxycoumarin-d5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-(1,1,2,2,2-pentadeuterioethoxy)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-2-13-9-5-3-8-4-6-11(12)14-10(8)7-9/h3-7H,2H2,1H3/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFAQMGORKPVDH-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=CC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC2=C(C=C1)C=CC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747739 | |
| Record name | 7-[(~2~H_5_)Ethyloxy]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189956-39-5 | |
| Record name | 7-[(~2~H_5_)Ethyloxy]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is 7-Ethoxycoumarin-d5 used for in research?
An In-Depth Technical Guide to the Research Applications of 7-Ethoxycoumarin-d5
For researchers, scientists, and drug development professionals, understanding the tools available for accurate and reliable in vitro and in vivo studies is paramount. This compound, a deuterated analog of 7-ethoxycoumarin, serves as a critical reagent in modern drug discovery and development. Its primary applications lie in its use as an internal standard for mass spectrometry-based bioanalysis and in leveraging the well-characterized metabolic profile of its non-deuterated counterpart to study drug metabolism.
Core Applications in Research
This compound is principally utilized in two key areas of preclinical research:
-
Internal Standard for Quantitative Bioanalysis: As a stable isotope-labeled internal standard, this compound is the gold standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of 7-ethoxycoumarin and its metabolites.[1][2] Its near-identical physicochemical properties to the analyte ensure that it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby correcting for variability and matrix effects.[1][2][3]
-
Probe Substrate for Cytochrome P450 (CYP) Enzyme Activity: The non-deuterated form, 7-ethoxycoumarin, is a widely used probe substrate to assess the activity of various cytochrome P450 enzymes, which are crucial in drug metabolism.[4][5][6] 7-Ethoxycoumarin is metabolized by multiple CYP isoforms, making it a useful tool for studying enzyme inhibition and induction.[5][7]
Data Presentation: Quantitative Insights
The following tables summarize key quantitative data associated with the use of 7-Ethoxycoumarin and its deuterated form in research settings.
Table 1: Physicochemical and Mass Spectrometric Properties
| Property | 7-Ethoxycoumarin | This compound | 7-Hydroxycoumarin (Metabolite) |
| Molecular Formula | C₁₁H₁₀O₃ | C₁₁H₅D₅O₃ | C₉H₆O₃ |
| Molecular Weight | 190.20 g/mol | 195.23 g/mol | 162.14 g/mol |
| Typical [M+H]⁺ (m/z) | 191.1 | 196.1 | 163.0 |
| Typical MS/MS Fragments | 163.1, 135.1, 107.1 | 168.1, 140.1, 112.1 | 135.0, 107.0 |
Table 2: Application in In Vitro Metabolic Assays
| Assay Type | Typical Substrate Concentration | Typical Microsomal Protein Concentration | Key Measured Parameter |
| Metabolic Stability | 1 - 10 µM | 0.5 mg/mL | Half-life (t₁/₂), Intrinsic Clearance (CLᵢₙₜ)[8][9] |
| CYP450 Inhibition (IC₅₀) | 0.1 - 25 µM (Test Compound) | 0.1 - 0.5 mg/mL | IC₅₀ value (concentration of inhibitor causing 50% inhibition)[10] |
Experimental Protocols
Cytochrome P450 Inhibition Assay using 7-Ethoxycoumarin
This protocol outlines a typical procedure to assess the potential of a test compound to inhibit the O-deethylation of 7-ethoxycoumarin, a reaction primarily mediated by CYP1A and CYP2E families.[7]
Materials:
-
Human liver microsomes (HLM)
-
7-Ethoxycoumarin
-
Test compound
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
This compound (as internal standard)
Procedure:
-
Preparation: Prepare stock solutions of 7-ethoxycoumarin, the test compound, and this compound in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, pre-incubate the human liver microsomes (final concentration 0.5 mg/mL), 7-ethoxycoumarin (at a concentration near its Km), and the test compound (at various concentrations) in phosphate buffer at 37°C for 5-10 minutes.[11]
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).[11]
-
Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard, this compound.
-
Sample Processing: Centrifuge the mixture to precipitate the proteins. Transfer the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the formation of the metabolite, 7-hydroxycoumarin, relative to the internal standard.
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.[10]
Metabolic Stability Assay
This protocol determines the rate at which a test compound is metabolized by liver microsomes, with 7-ethoxycoumarin often used as a positive control to ensure the metabolic competency of the microsomes.[8][11]
Materials:
-
Human liver microsomes (HLM)
-
Test compound
-
7-Ethoxycoumarin (as a positive control)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal Standard (structurally similar to the test compound)
Procedure:
-
Preparation: Prepare stock solutions of the test compound and 7-ethoxycoumarin.
-
Incubation Mixture: Pre-warm a mixture of human liver microsomes (0.5 mg/mL) and the test compound (or 7-ethoxycoumarin) in phosphate buffer at 37°C.[8]
-
Initiation of Reaction: Initiate the reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution (cold acetonitrile with internal standard).[11]
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of the curve represents the elimination rate constant (k). The half-life (t₁/₂) can be calculated as 0.693/k.
Visualizations: Signaling Pathways and Workflows
Caption: Metabolic pathway of 7-Ethoxycoumarin.
Caption: Experimental workflow for a CYP450 inhibition assay.
Caption: Logical relationship of an internal standard in bioanalysis.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. texilajournal.com [texilajournal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labcorp.com [labcorp.com]
- 9. xenotech.com [xenotech.com]
- 10. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. pharmaron.com [pharmaron.com]
7-Ethoxycoumarin-d5 chemical structure and properties
An In-depth Technical Guide to 7-Ethoxycoumarin-d5
Introduction
This compound is the deuterium-labeled form of 7-Ethoxycoumarin, a synthetic derivative of coumarin.[1][2] The parent compound, 7-ethoxycoumarin, is a well-established fluorescent probe substrate for various cytochrome P450 (CYP450) enzymes and is extensively used in the functional characterization of these enzymes, particularly in drug metabolism studies.[3][4] The incorporation of five deuterium atoms on the ethoxy group creates a stable isotope-labeled version that serves as an invaluable tool in modern analytical and metabolic research.
This technical guide provides a comprehensive overview of the chemical structure, properties, metabolism, and key experimental applications of this compound. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds for quantitative analysis, pharmacokinetic studies, and metabolic profiling.
Chemical Structure and Properties
This compound is structurally identical to 7-ethoxycoumarin, except that the five hydrogen atoms on the ethyl group are replaced with deuterium. This substitution results in a higher molecular weight, which allows it to be distinguished from its unlabeled counterpart by mass spectrometry.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 1189956-39-5[3][5] |
| IUPAC Name | 7-(1,1,2,2,2-pentadeuterioethoxy)chromen-2-one[1][6] |
| Synonyms | 7-Ethoxy D5-coumarin, 7-(Ethoxy-d5)-1-benzopyran-2-one, Ethylumbelliferone-d5[1] |
| Molecular Formula | C₁₁H₅D₅O₃[5] |
| SMILES | [2H]C([2H])([2H])C([2H])([2H])Oc1ccc2C=CC(=O)Oc2c1[6] |
| InChI Key | LIFAQMGORKPVDH-UHFFFAOYSA-N (non-deuterated)[7][8] |
Table 2: Physicochemical Properties of this compound and its Parent Compound
| Property | This compound | 7-Ethoxycoumarin (Parent Compound) |
| Molecular Weight | 195.23 g/mol [1][5] | 190.19 g/mol [7] |
| Appearance | Not specified; likely a solid | Beige crystalline solid / powder[7][8] |
| Melting Point | Not specified | 88-90 °C[8] |
| Solubility | Not specified | 95% ethanol: 50 mg/mL[8] |
| Fluorescence | Not specified | λex 323 nm; λem 386 nm[8] |
Applications in Research and Drug Development
The primary utility of this compound stems from its nature as a stable isotope-labeled internal standard.
-
Internal Standard : In quantitative analysis using mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), an ideal internal standard co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and ionization efficiency. This compound is an excellent internal standard for the precise quantification of 7-Ethoxycoumarin in biological samples.[1][3]
-
Tracer in Metabolism and Pharmacokinetics : Deuteration can alter the metabolic profile and pharmacokinetics of a drug molecule.[3] This "kinetic isotope effect" can slow down metabolism at the site of deuteration. Researchers use compounds like this compound to trace metabolic pathways and to study the impact of deuterium substitution on drug clearance and bioavailability.[3]
Metabolism of 7-Ethoxycoumarin
The metabolic pathway of the parent compound, 7-ethoxycoumarin, is well-characterized and serves as a model for several key drug metabolism reactions. It is primarily metabolized in the liver by Phase I and Phase II enzymes.[2][9]
-
Phase I Metabolism (O-deethylation) : The principal Phase I reaction is the O-deethylation of the ethoxy group, catalyzed by multiple cytochrome P450 isoforms, including CYP1A1, CYP1A2, and CYP2E1 in humans.[10] This reaction produces the primary metabolite, 7-hydroxycoumarin (also known as umbelliferone).[7][9]
-
Phase II Metabolism (Conjugation) : The newly formed hydroxyl group on 7-hydroxycoumarin is then readily conjugated with glucuronic acid (glucuronidation) or sulfate (sulfation) to form water-soluble metabolites that can be easily excreted.[2][9]
-
Other Pathways : Additional minor metabolic pathways have been identified, including oxygenation, oxidative ring-opening, and glutathionation.
Significant species differences in the metabolism of 7-ethoxycoumarin have been observed. For instance, 7-hydroxycoumarin glucuronidation is a major pathway in monkeys and rats, while sulfation and glutathionation are more prominent in dogs.[2]
Caption: Metabolic pathway of 7-Ethoxycoumarin via Phase I and Phase II enzymes.
Experimental Protocols
Synthesis of 7-Ethoxycoumarin
A general procedure for the synthesis of 7-ethoxycoumarin involves the Williamson ether synthesis, starting from 7-hydroxycoumarin (umbelliferone).[11]
Protocol:
-
Reaction Setup : To a round-bottomed flask equipped with a magnetic stirrer and condenser, add 7-hydroxycoumarin (1 equivalent), potassium carbonate (K₂CO₃, 3 equivalents), and anhydrous acetone.
-
Initial Reflux : Heat the mixture to reflux for approximately 15 minutes under an inert nitrogen atmosphere.
-
Addition of Alkyl Halide : Cool the mixture to room temperature and add ethyl bromide (1.5 equivalents) dropwise. For the synthesis of this compound, deuterated ethyl bromide (bromoethane-d5) would be used instead.
-
Final Reflux : Heat the resulting mixture to reflux for 2-6 hours until the reaction is complete (monitored by TLC).
-
Work-up : Quench the reaction with water and extract the product into ethyl acetate.
-
Purification : Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure. The crude product is then purified by column chromatography.[11]
Analytical Method for Quantification in Plasma (LC-MS/MS)
This protocol describes a robust method for analyzing 7-ethoxycoumarin in a biological matrix like plasma using liquid chromatography-tandem mass spectrometry.[12]
Sample Preparation:
-
Spike plasma samples with 7-ethoxycoumarin to create calibration standards (e.g., 0.01 µM to 10.0 µM).
-
For each standard or unknown sample, pipette 35 µL and mix with 35 µL of the internal standard solution (this compound in a suitable solvent).
-
Precipitate proteins by adding an organic solvent like acetonitrile, vortex, and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant for LC-MS/MS analysis.
Table 3: LC-MS/MS Conditions
| Parameter | Setting |
| LC Column | Pursuit XRs C18, 150 × 2 mm, 5 µm[12] |
| Mobile Phase A | 0.1% formic acid in water[12] |
| Mobile Phase B | 0.1% formic acid in acetonitrile[12] |
| Flow Rate | 200 µL/min[12] |
| Injection Volume | 20 µL[12] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Drying Gas | 25 psi at 400 °C[12] |
| Nebulizing Gas | 25 psi[12] |
| MS/MS Transition (7-EC) | Q1: m/z 191.0 → Q3: m/z 163.0[12] |
| MS/MS Transition (7-EC-d5) | Q1: m/z 196.2 → Q3: m/z 168.1 (Predicted) |
In Vitro Metabolism Assay using Hepatocytes
This protocol outlines a typical experiment to study the metabolism of 7-ethoxycoumarin in hepatocytes from different species.[2]
Protocol:
-
Hepatocyte Incubation : Incubate cryopreserved hepatocytes (e.g., human, rat, dog, monkey) with 7-ethoxycoumarin at a specific concentration (e.g., 10 µM) in incubation medium at 37°C.
-
Sampling : At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching : Immediately quench the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (this compound).
-
Sample Processing : Centrifuge the samples to pellet cell debris and proteins.
-
Analysis : Analyze the supernatant using a high-resolution LC-MS/MS system to identify and quantify the parent compound and its metabolites.
References
- 1. veeprho.com [veeprho.com]
- 2. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 7-Ethoxy-d5-coumarin | CDN-D-6860-0.05G | LGC Standards [lgcstandards.com]
- 7. 7-Ethoxycoumarin | C11H10O3 | CID 35703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 7-Ethoxycoumarin 31005-02-4 [sigmaaldrich.com]
- 9. Comparison of the metabolism of 7-ethoxycoumarin and coumarin in precision-cut rat liver and lung slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 7-Ethoxycoumarin synthesis - chemicalbook [chemicalbook.com]
- 12. agilent.com [agilent.com]
The Role of 7-Ethoxycoumarin-d5 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action and application of 7-Ethoxycoumarin-d5 as an internal standard in quantitative bioanalysis. This guide provides a comprehensive overview of its properties, detailed experimental protocols, and the underlying principles of its use, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays.
Core Concept: The Principle of the Internal Standard
In quantitative analysis, particularly in complex biological matrices, variability can arise from sample preparation, instrument response, and matrix effects. An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls. The IS co-elutes with the analyte and experiences similar variations during the analytical process. By measuring the ratio of the analyte's response to the IS's response, these variations can be normalized, leading to more accurate and precise quantification.
This compound serves as an ideal stable isotope-labeled internal standard (SIL-IS) for the quantification of 7-Ethoxycoumarin and its metabolites.[1] The five deuterium atoms on the ethoxy group give it a mass shift of +5 atomic mass units compared to the parent molecule. This mass difference allows for its distinct detection by a mass spectrometer, while its chemical and chromatographic behavior remains nearly identical to the analyte.
Mechanism of Action of this compound as an Internal Standard
The fundamental mechanism of action of this compound as an internal standard lies in its ability to mimic the behavior of the analyte (7-Ethoxycoumarin) throughout the entire analytical workflow. Here's a breakdown of the key stages:
-
Sample Preparation: During extraction, precipitation, and reconstitution steps, any loss of the analyte will be mirrored by a proportional loss of the this compound. This is due to their nearly identical chemical properties, such as solubility and partitioning behavior.
-
Chromatographic Separation: In liquid chromatography, this compound co-elutes with 7-Ethoxycoumarin. This ensures that any fluctuations in retention time or peak shape affect both compounds equally.
-
Ionization and Detection (Mass Spectrometry): In the mass spectrometer source, both the analyte and the internal standard are ionized. While they have different mass-to-charge ratios, their ionization efficiencies are very similar. Any suppression or enhancement of the ion signal due to matrix components will affect both to a similar extent.
By calculating the peak area ratio of the analyte to the internal standard, the variability introduced in each of these steps is effectively canceled out, leading to a robust and reliable quantitative result.
Quantitative Data
The following tables summarize key quantitative data for 7-Ethoxycoumarin and its deuterated internal standard, this compound.
Table 1: Physicochemical Properties
| Property | 7-Ethoxycoumarin | This compound |
| Chemical Formula | C₁₁H₁₀O₃ | C₁₁H₅D₅O₃ |
| Molecular Weight | 190.19 g/mol | 195.23 g/mol |
| CAS Number | 31005-02-4 | 1189956-39-5 |
Table 2: Mass Spectrometry Parameters (Predicted for this compound)
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive MS/MS technique used for quantification. The precursor ion (the ionized molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is selected in the third quadrupole.
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Notes on Fragmentation |
| 7-Ethoxycoumarin | 191.1 | 163.1 | Loss of ethylene (C₂H₄) from the ethoxy group.[2][3] |
| This compound | 196.2 (Predicted) | 163.1 (Predicted) | Predicted to also lose the ethyl group, in this case, deuterated ethylene (C₂D₄), resulting in the same 7-hydroxycoumarin fragment. |
| 7-Hydroxycoumarin (Metabolite) | 163.1 | 135.1 | Loss of carbon monoxide (CO). |
Experimental Protocols
This section provides a detailed methodology for a typical bioanalytical assay using this compound as an internal standard for the quantification of 7-Ethoxycoumarin in a biological matrix like plasma.
Materials and Reagents
-
7-Ethoxycoumarin (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., human plasma)
Sample Preparation (Protein Precipitation)
-
Spiking of Internal Standard: To 100 µL of plasma sample, calibrator, or quality control, add 10 µL of this compound working solution (e.g., at a concentration of 100 ng/mL in methanol).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for improved sensitivity.
-
Transfer to Autosampler Vials: Transfer the final extract to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
Table 3: Illustrative LC-MS/MS Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
| Collision Energy | Optimized for each transition |
Data Analysis
-
Peak Integration: Integrate the peak areas for both the analyte (7-Ethoxycoumarin) and the internal standard (this compound) in the chromatograms.
-
Response Ratio Calculation: Calculate the peak area ratio (Analyte Area / Internal Standard Area) for all samples.
-
Calibration Curve Generation: Plot the peak area ratio of the calibrators against their known concentrations. Perform a linear regression (typically with a 1/x or 1/x² weighting) to generate a calibration curve.
-
Quantification of Unknowns: Determine the concentration of 7-Ethoxycoumarin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Logical Relationships
Caption: Principle of internal standard calibration.
Experimental Workflow
Caption: Bioanalytical workflow for 7-Ethoxycoumarin.
References
Synthesis and Purification of 7-Ethoxycoumarin-d5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 7-Ethoxycoumarin-d5, a deuterated analog of 7-ethoxycoumarin. This isotopically labeled compound is a valuable tool in drug metabolism studies, particularly as an internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and as a probe for cytochrome P450 (CYP450) enzyme activity.[1] The deuterium labeling on the ethoxy group provides a distinct mass shift, facilitating its differentiation from the non-labeled compound and its metabolites.
Synthesis of this compound
The synthesis of this compound is achieved through a Williamson ether synthesis. This method involves the O-alkylation of the phenolic hydroxyl group of 7-hydroxycoumarin (umbelliferone) with a deuterated ethylating agent, specifically ethyl-d5 iodide or ethyl-d5 bromide, in the presence of a weak base such as potassium carbonate.
Reaction Scheme
The overall reaction is as follows:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of 7-O-alkylumbelliferones.
Materials:
-
7-Hydroxycoumarin (Umbelliferone)
-
Ethyl-d5 iodide (or Ethyl-d5 bromide)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
To a 50 mL two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-hydroxycoumarin (1.0 equiv.), anhydrous potassium carbonate (3.0 equiv.), and 20 mL of anhydrous acetone.
-
Heat the mixture to reflux with stirring for 15-20 minutes under a nitrogen atmosphere.
-
Cool the mixture to room temperature and add ethyl-d5 iodide (1.5 equiv.) dropwise.
-
Heat the resulting mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench with 20 mL of deionized water.
-
Extract the aqueous mixture with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with brine solution (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Expected Results
The following table summarizes the expected quantitative data for the synthesis of this compound based on the above protocol.
| Parameter | Value |
| Reactants | |
| 7-Hydroxycoumarin | 1.0 g (6.17 mmol) |
| Ethyl-d5 iodide | 1.51 g (9.25 mmol) |
| Potassium Carbonate | 2.56 g (18.51 mmol) |
| Product | |
| This compound | |
| Theoretical Yield | 1.20 g |
| Typical Actual Yield | 1.08 g (90%) |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₁H₅D₅O₃[2] |
| Molecular Weight | 195.23 g/mol [2][3][4] |
Purification of this compound
The crude this compound is purified by column chromatography on silica gel to remove unreacted starting materials and byproducts.
Purification Workflow
Caption: Workflow for the purification of this compound.
Experimental Protocol
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl Acetate (EtOAc)
Equipment:
-
Glass column for chromatography
-
TLC plates (silica gel)
-
UV lamp for TLC visualization
-
Collection tubes/flasks
-
Rotary evaporator
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the packed silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity. A typical gradient might be from 5% to 30% ethyl acetate in hexane.
-
Collect fractions and monitor their composition by TLC, visualizing the spots under a UV lamp.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield pure this compound as a solid.
Purity Assessment
The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods.
| Parameter | Value |
| Purification Method | Column Chromatography |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (gradient) |
| Purity (post-purification) | >98% (by HPLC) |
| Melting Point | 88-90 °C (for non-deuterated) |
Characterization Data
The structural confirmation of the synthesized this compound is performed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the molecule.
| Ion | Expected m/z |
| [M]⁺ | 195.1 |
| [M - C₂D₅]⁺ | 162.1 |
| [M - C₂D₅O]⁺ | 147.1 |
| [M - CO - C₂D₅]⁺ | 134.1 |
Note: The fragmentation pattern is predicted based on the known fragmentation of 7-ethoxycoumarin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the final product. The absence of signals corresponding to the ethyl protons in the ¹H NMR spectrum is a key indicator of successful deuteration.
¹H NMR (500 MHz, CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.63 | d, J = 9.5 Hz | 1H | H-4 |
| 7.37 | d, J = 8.5 Hz | 1H | H-5 |
| 6.84 | dd, J = 8.5, 2.5 Hz | 1H | H-6 |
| 6.80 | d, J = 2.5 Hz | 1H | H-8 |
| 6.25 | d, J = 9.5 Hz | 1H | H-3 |
Note: The characteristic signals for the ethoxy group protons at ~4.1 ppm (quartet) and ~1.4 ppm (triplet) in the non-deuterated 7-ethoxycoumarin spectrum will be absent.[5]
¹³C NMR (125 MHz, CDCl₃):
| Chemical Shift (ppm) | Assignment |
| 161.2 | C-2 |
| 161.0 | C-7 |
| 155.8 | C-9 |
| 143.3 | C-4 |
| 128.7 | C-5 |
| 113.2 | C-3 |
| 112.7 | C-6 |
| 112.5 | C-10 |
| 101.3 | C-8 |
| 64.0 (septet) | -O-CD₂- |
| 13.5 (quintet) | -CD₃ |
Note: The signals for the deuterated carbons will exhibit splitting due to deuterium coupling and will have a lower intensity.
Application in Metabolic Studies
7-Ethoxycoumarin is a well-known substrate for various cytochrome P450 enzymes.[6] Its O-deethylation to 7-hydroxycoumarin is a common metabolic pathway used to assess the activity of CYP isoforms such as CYP1A1, CYP1A2, and CYP2E1.[6][7] The deuterated analog, this compound, serves as an ideal internal standard in LC-MS based assays for quantifying the formation of 7-hydroxycoumarin, thereby enabling precise measurement of enzyme kinetics.
Caption: Use of this compound in a CYP450 metabolism assay.
This in-depth guide provides the necessary information for the successful synthesis, purification, and application of this compound in a research setting. Adherence to standard laboratory safety procedures is essential when performing these protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. veeprho.com [veeprho.com]
- 4. 7-Ethoxy-d5-coumarin | CDN-D-6860-0.05G | LGC Standards [lgcstandards.com]
- 5. 7-Ethoxycoumarin(31005-02-4) 1H NMR [m.chemicalbook.com]
- 6. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: 7-Ethoxycoumarin-d5 for Advanced Drug Metabolism and Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Ethoxycoumarin-d5, a critical tool in drug metabolism and pharmacokinetic (DMPK) studies. It details its physicochemical properties, its application as an internal standard in cytochrome P450 (CYP450) enzyme assays, and provides detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based analyses.
Core Compound Data
This compound is the deuterated analog of 7-Ethoxycoumarin, a well-established probe substrate for various CYP450 enzymes. The incorporation of five deuterium atoms on the ethoxy group provides a stable isotopic label, making it an ideal internal standard for quantitative mass spectrometry assays.
| Parameter | Value | Reference |
| CAS Number | 1189956-39-5 | [1][2][3] |
| Molecular Formula | C₁₁H₅D₅O₃ | [1][2] |
| Molecular Weight | 195.23 g/mol | [1][2][3] |
| Synonyms | 7-(Ethoxy-d5)-1-benzopyran-2-one, Ethylumbelliferone-d5 | [2] |
Application in Cytochrome P450 Metabolism
7-Ethoxycoumarin is extensively used as a probe substrate to investigate the activity of various drug-metabolizing enzymes, particularly the cytochrome P450 superfamily. The primary metabolic reaction is the O-deethylation of 7-ethoxycoumarin to form the fluorescent metabolite 7-hydroxycoumarin. This reaction is catalyzed by multiple CYP isoforms, including CYP1A1, CYP1A2, CYP2B6, and CYP2E1, making it a valuable tool for studying the induction and inhibition of these enzymes.
In a typical in vitro experiment, 7-ethoxycoumarin is incubated with a biological matrix containing active CYP450 enzymes, such as human liver microsomes. The rate of 7-hydroxycoumarin formation is then measured to determine the enzymatic activity. To ensure accurate quantification, especially in complex biological matrices, a stable isotope-labeled internal standard like this compound is indispensable. It mimics the analytical behavior of the analyte (7-ethoxycoumarin) but is distinguishable by its mass, thus correcting for variations in sample preparation and instrument response.
Metabolic Pathway: 7-Ethoxycoumarin O-Deethylation
The metabolic conversion of 7-ethoxycoumarin is a critical pathway in drug metabolism studies. The following diagram illustrates this enzymatic reaction.
References
Physical and chemical properties of 7-Ethoxycoumarin-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 7-Ethoxycoumarin-d5, a deuterated analog of 7-Ethoxycoumarin. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in pharmacokinetic and metabolic research. Given the limited availability of specific data for the deuterated form, this guide also includes extensive information on the non-deuterated 7-Ethoxycoumarin for comparative purposes.
Introduction
This compound is the deuterium-labeled version of 7-Ethoxycoumarin, a synthetic derivative of coumarin.[1][2] It is primarily utilized as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[3] The incorporation of five deuterium atoms in the ethoxy group provides a distinct mass difference, enabling precise quantification of its non-deuterated counterpart in biological samples.[2] 7-Ethoxycoumarin itself is a well-established fluorescent probe and a substrate for various cytochrome P450 (CYP450) enzymes, making it a valuable tool in drug metabolism studies.[3][4][5]
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in Table 1. Due to the limited availability of experimental data for the deuterated analog, the properties of the non-deuterated 7-Ethoxycoumarin are provided in Table 2 for reference. The physical properties of deuterated compounds are generally very similar to their non-deuterated counterparts.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 7-(Ethoxy-d5)-1-benzopyran-2-one | [2] |
| Synonyms | 7-Ethoxy D5-coumarin, Ethylumbelliferone-d5, 7-(1,1,2,2,2-pentadeuterioethoxy)chromen-2-one | [2] |
| CAS Number | 1189956-39-5 | [3][6] |
| Molecular Formula | C₁₁H₅D₅O₃ | [3][6] |
| Molecular Weight | 195.23 g/mol | [3][6] |
Table 2: Physical and Chemical Properties of 7-Ethoxycoumarin
| Property | Value | Source |
| CAS Number | 31005-02-4 | [4][7][8] |
| Molecular Formula | C₁₁H₁₀O₃ | [4][7][8] |
| Molecular Weight | 190.19 g/mol | [7] |
| Appearance | White to beige crystalline powder | [7][8] |
| Melting Point | 88-90 °C | [4] |
| Solubility | Soluble in DMSO (>20 mg/mL), 95% ethanol (50 mg/mL), methanol, chloroform, dichloromethane, ethyl acetate, and acetone.[4][5] Sparingly soluble in aqueous buffers.[9] | [4][5][9] |
| Fluorescence | λex 323 nm; λem 386 nm | [4] |
| Kovats Retention Index | Standard non-polar: 1754, 1771, 1779; Semi-standard non-polar: 1815, 1829 | [7] |
Experimental Protocols
Synthesis of 7-Ethoxycoumarin (General Procedure)
This protocol describes a general method for the synthesis of 7-O-alkylumbelliferone derivatives, including 7-Ethoxycoumarin. The synthesis of the deuterated analog would follow a similar procedure, substituting ethyl bromide with a deuterated equivalent (e.g., bromoethane-d5).
Materials:
-
7-hydroxy-2H-chromen-2-one (umbelliferone)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Ethyl bromide (or bromoethane-d5 for the deuterated analog)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 50 mL two-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add umbelliferone (1 equivalent), K₂CO₃ (3 equivalents), and 10 mL of anhydrous acetone.
-
Heat the mixture under reflux for 15 minutes under a nitrogen atmosphere.
-
Cool the mixture to room temperature before the dropwise addition of ethyl bromide (1.5 equivalents).
-
Heat the resulting mixture under reflux for another 2-6 hours.
-
Quench the reaction with water (10 mL).
-
Extract the product with EtOAc (2 x 50 mL) and wash with brine solution.
-
Dry the organic layer over Na₂SO₄ and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography using a hexane/EtOAc gradient to afford the final product.[10]
-
Characterize the derivatives by ¹H NMR, ¹³C NMR, and mass spectrometry.[10]
In Vitro Metabolism Assay in Hepatocytes
This protocol outlines a general procedure for investigating the metabolism of 7-Ethoxycoumarin in hepatocytes from different species.[1][11][12]
Materials:
-
Cryopreserved hepatocytes (human, monkey, dog, rat)
-
7-Ethoxycoumarin
-
Ice-cold acetonitrile
-
10% acetonitrile/0.1% formic acid
Procedure:
-
Incubate 7-Ethoxycoumarin individually with human, monkey, dog, and rat hepatocytes for 2 hours.
-
At 0 and 120 minutes, take a 0.6 mL aliquot of the reaction solution and mix it with 0.6 mL of ice-cold acetonitrile to quench the reaction.
-
Mix the resulting solution well and centrifuge at 13,000 rpm for 5 minutes at 5 °C.
-
Transfer the supernatant to a new tube and dry it overnight using a freeze dryer.
-
Reconstitute the residue with 0.6 mL of 10% acetonitrile/0.1% formic acid and centrifuge again.
-
Analyze the supernatant for metabolites using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][13]
Analytical Method for 7-Ethoxycoumarin in Biological Matrix (Plasma)
This protocol describes a highly specific and robust LC-MS/MS method for the analysis of 7-Ethoxycoumarin in plasma.[14]
Sample Preparation:
-
Spike plasma with 7-Ethoxycoumarin using serial dilution to obtain standards ranging from 0.01 µM to 10.0 µM.
-
Pipette 35 µL of each standard and mix with 35 µL of the internal standard (e.g., reserpine, 0.5 µM).
HPLC Conditions:
-
Column: Pursuit XRs C18, 150 × 2 mm id, 5 µm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Injection Volume: 20 µL
-
Gradient Program:
-
0-5 min: 40% to 85% B
-
5-5.5 min: Hold at 85% B
-
5.7-7 min: Return to 40% B
-
-
Flow Rate: 200 µL/min[14]
MS/MS Parameters:
-
Optimize the ion trap for 7-Ethoxycoumarin and the internal standard.
-
Use the optimized scan parameters in the analytical method.[14]
Metabolism and Signaling Pathways
7-Ethoxycoumarin is extensively metabolized by cytochrome P450 enzymes. The primary metabolic pathways include O-deethylation, followed by glucuronidation and sulfation.[1][15] Other observed metabolic pathways are oxygenation, oxidative ring-opening, hydrogenation, glutathionation, dehydrogenation, cysteination, glucosidation, methylation, and hydrolysis.[11][12] Significant species differences in the metabolism of 7-Ethoxycoumarin have been observed.[1][11] For instance, in human hepatocytes, oxidative ring-opening/oxygenation and hydrolysis are major pathways, while in monkey and rat hepatocytes, 7-hydroxycoumarin glucuronidation is predominant.[1][12] In dog hepatocytes, major pathways include 7-hydroxycoumarin sulfation, glutathionation, and dehydrogenation.[1][12]
The metabolic pathways of 7-Ethoxycoumarin are visualized in the following diagrams.
Caption: Major metabolic pathways of 7-Ethoxycoumarin.
Experimental and Analytical Workflows
The general workflow for the analysis of 7-Ethoxycoumarin and its metabolites in a biological sample is depicted below.
Caption: General workflow for quantitative analysis.
Conclusion
This compound is an essential tool for researchers in drug metabolism and pharmacokinetics, serving as a reliable internal standard for the quantification of 7-Ethoxycoumarin. While specific experimental data for the deuterated form is sparse, the well-documented properties and metabolic pathways of the non-deuterated analog provide a strong foundation for its application. This guide offers a comprehensive summary of the available technical information to support its effective use in a research setting.
References
- 1. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ≥99.45% (HPLC), CYP450 substrate, powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. 7-Ethoxycoumarin | CAS:31005-02-4 | Coumarins | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. scbt.com [scbt.com]
- 7. 7-Ethoxycoumarin | C11H10O3 | CID 35703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. 7-Ethoxycoumarin synthesis - chemicalbook [chemicalbook.com]
- 11. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. agilent.com [agilent.com]
- 15. In vivo intestinal metabolism of 7-ethoxycoumarin in the rat: production and distribution of phase I and II metabolites in the isolated, perfused intestinal loop - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuterium Labeling Effects on 7-Ethoxycoumarin Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of deuterium labeling on the analysis of 7-Ethoxycoumarin, a widely used probe substrate in drug metabolism studies. The strategic placement of deuterium atoms in a molecule can significantly alter its metabolic fate, a phenomenon known as the kinetic isotope effect (KIE). Understanding and quantifying this effect is crucial for elucidating metabolic pathways, identifying rate-limiting steps, and developing more stable drug candidates. This document details the metabolic pathways of 7-Ethoxycoumarin, the quantitative impact of deuterium labeling on its metabolism, and the experimental protocols for such analyses.
Introduction to 7-Ethoxycoumarin and the Kinetic Isotope Effect
7-Ethoxycoumarin is a fluorescent compound extensively used to assess the activity of various cytochrome P450 (CYP450) enzymes, particularly in the liver. Its primary metabolic pathway is the O-deethylation to form 7-hydroxycoumarin (umbelliferone), a reaction catalyzed by multiple CYP450 isoforms, including CYP1A1, CYP1A2, CYP2B6, CYP2C9, and CYP2E1.[1][2][3] The simplicity of this reaction and the fluorescent nature of the product make it an ideal model for studying enzyme kinetics and metabolic stability.
The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its heavier isotopes. In the context of drug metabolism, replacing a hydrogen atom with a deuterium atom at a site of enzymatic attack can slow down the bond-breaking step, leading to a decreased rate of metabolism.[4][5] This effect can be a powerful tool to investigate reaction mechanisms and can be exploited to design "metabolically switched" or more stable drug molecules.[6]
Metabolic Pathways of 7-Ethoxycoumarin
The metabolism of 7-Ethoxycoumarin is complex and varies across different species. The primary and most studied pathway is the O-deethylation to 7-hydroxycoumarin. However, numerous other phase I and phase II metabolic transformations have been identified.
Phase I Metabolism:
-
O-deethylation: The major metabolic route, leading to the formation of 7-hydroxycoumarin.[1][7]
-
Hydroxylation: Addition of a hydroxyl group to the coumarin ring.
-
Oxygenation and Oxidative Ring-Opening: Leading to various oxidized and ring-opened products.[1][8]
-
Hydrogenation and Dehydrogenation: Saturation or unsaturation of the coumarin ring.[1][8]
Phase II Metabolism:
-
Glucuronidation: Conjugation of 7-hydroxycoumarin with glucuronic acid.[1][7][9]
-
Sulfation: Conjugation of 7-hydroxycoumarin with a sulfate group.[1][7]
-
Glutathionation and Cysteination: Conjugation with glutathione or cysteine, often following an initial epoxidation of the coumarin ring.[1][8]
The following diagram illustrates the major metabolic pathways of 7-Ethoxycoumarin.
Caption: Major Phase I and Phase II metabolic pathways of 7-Ethoxycoumarin.
Deuterium Labeling Effects on Metabolism: Quantitative Data
Deuterium substitution at the α-carbon of the ethoxy group of 7-ethoxycoumarin leads to a significant kinetic isotope effect on the O-deethylation reaction. This effect has been quantified for various cytochrome P450 isozymes.
| Enzyme/System | Deuterium Isotope Effect (kH/kD) - Observed | Intrinsic Isotope Effect (kH/kD) | Reference(s) |
| Purified Rat Liver Cytochrome P450 | |||
| Phenobarbital-induced | 3.79 (on Vm/Km) | 12.8 - 14.0 | [10] |
| 3-Methylcholanthrene-induced | 1.90 (on Vm/Km) | 12.8 - 14.0 | [10] |
| Microsomal Systems | |||
| 3-Methylcholanthrene-induced Hamster Liver Microsomes | 5.5 | 5.5 | [11] |
| Human Recombinant Cytochrome P450 | |||
| CYP1A2 | - | 6.1 (for O-deethylation) | [12] |
| CYP2E1 | - | 6.1 (for O-deethylation) | [12] |
| Human Liver Microsomes | 7.3 - 8.1 (noncompetitive intermolecular) | - | [12] |
Note: The intrinsic isotope effect represents the full effect on the C-H bond cleavage step, while the observed effect can be attenuated by other rate-limiting steps in the enzymatic cycle.[10]
Experimental Protocols
This section provides a generalized methodology for studying the deuterium labeling effects on 7-Ethoxycoumarin metabolism in vitro.
In Vitro Incubation with Liver Microsomes or Recombinant Enzymes
Objective: To determine the kinetic parameters (Km, Vmax) and the kinetic isotope effect of 7-Ethoxycoumarin and its deuterated analog.
Materials:
-
7-Ethoxycoumarin and its deuterated analog (e.g., 7-(ethoxy-d5)-coumarin)
-
Liver microsomes (from human or other species) or recombinant human CYP450 enzymes
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Internal standard for analytical quantification
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the phosphate buffer, liver microsomes or recombinant enzyme, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Start the reaction by adding a known concentration of 7-Ethoxycoumarin or its deuterated analog to the pre-incubated mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a quenching solution, such as cold acetonitrile. This will precipitate the proteins.
-
Sample Preparation: Centrifuge the quenched reaction mixture to pellet the precipitated proteins. Collect the supernatant for analysis.
Analytical Method: LC-MS/MS Analysis
Objective: To separate and quantify 7-Ethoxycoumarin, its deuterated analog, and their common metabolite, 7-hydroxycoumarin.
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).[13][14]
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 2.0 mm, 3 µm).[1]
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the compounds. For example, 8% to 48% B over 20 minutes.[1]
-
Flow Rate: 0.32 mL/min.[1]
-
Injection Volume: 20 µL.[13]
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI), typically in positive mode for 7-Ethoxycoumarin and its metabolites.[1]
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard for accurate quantification.
-
7-Ethoxycoumarin: e.g., m/z 191.0 -> 163.0[14]
-
7-Hydroxycoumarin: e.g., m/z 163.1 -> 135.1
-
Deuterated 7-Ethoxycoumarin (d5): e.g., m/z 196.1 -> 168.1
-
The following diagram outlines the experimental workflow.
Caption: A typical experimental workflow for studying the kinetic isotope effect.
Conclusion
Deuterium labeling is a valuable technique in the study of drug metabolism, and 7-Ethoxycoumarin serves as an excellent model substrate to investigate the kinetic isotope effect. The significant KIE observed upon deuteration of the ethoxy group confirms that C-H bond cleavage is a rate-limiting step in its O-deethylation by several key CYP450 enzymes.[11][12] The data and protocols presented in this guide provide a solid foundation for researchers and scientists in the field of drug development to design and conduct their own studies, ultimately contributing to a deeper understanding of metabolic pathways and the development of safer and more effective drugs. The ability to modulate metabolic rates through isotopic substitution is a powerful strategy in modern drug design.[4]
References
- 1. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of 7-ethoxycoumarin, flavanone and steroids by cytochrome P450 2C9 variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of deuterium isotope effects to probe the active site properties, mechanism of cytochrome P450-catalyzed reactions, and mechanisms of metabolically dependent toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the metabolism of 7-ethoxycoumarin and coumarin in precision-cut rat liver and lung slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of the glucuronidation of 7-hydroxycoumarin by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic isotope effects on cytochrome P-450-catalyzed oxidation reactions. The oxidative O-dealkylation of 7-ethoxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic isotope effects on cytochrome P-450-catalyzed oxidation reactions: full expression of the intrinsic isotope effect during the O-deethylation of 7-ethoxycoumarin by liver microsomes from 3-methylcholanthrene-induced hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic deuterium isotope effects for 7-alkoxycoumarin O-dealkylation reactions catalyzed by human cytochromes P450 and in liver microsomes. Rate-limiting C-H bond breaking in cytochrome P450 1A2 substrate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
A Technical Guide to High-Purity 7-Ethoxycoumarin-d5 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity 7-Ethoxycoumarin-d5, a deuterated analog of 7-ethoxycoumarin, widely utilized as an internal standard in analytical and pharmacokinetic research. This document details commercially available sources, product specifications, and comprehensive experimental protocols for its application in drug metabolism studies, particularly focusing on cytochrome P450 (CYP450) enzyme activity assays.
Commercial Suppliers and Product Specifications
High-purity this compound is available from several reputable suppliers specializing in stable isotope-labeled compounds and research chemicals. The following table summarizes key information from prominent vendors to aid in the selection of the most suitable product for your research needs.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification |
| Veeprho | 7-Ethoxy Coumarin-D5 | N/A | C₁₁H₅D₅O₃ | 195.23 | Information available upon request |
| MedChemExpress | This compound | 1189956-39-5 | C₁₁H₅D₅O₃ | 195.23 | ≥98% |
| Santa Cruz Biotechnology | This compound | 1189956-39-5 | C₁₁H₅D₅O₃ | 195.23 | Information available upon request |
| LGC Standards | 7-Ethoxy-d5-coumarin | 1189956-39-5 | C₁₁H₅D₅O₃ | 195.23 | 99 atom % D, min 98% Chemical Purity[1] |
| Toronto Research Chemicals | This compound | 1189956-39-5 | C₁₁H₅D₅O₃ | 195.23 | Information available upon request[2][3][4] |
| Pharmaffiliates | This compound | 1189956-39-5 | C₁₁H₅D₅O₃ | 195.23 | Information available upon request |
| Cayman Chemical | 7-Ethoxycoumarin | 31005-02-4 | C₁₁H₁₀O₃ | 190.2 | ≥98% (for non-deuterated)[5] |
| Sigma-Aldrich | 7-Ethoxycoumarin | 31005-02-4 | C₁₁H₁₀O₃ | 190.2 | ≥99.45% (HPLC) (for non-deuterated) |
Metabolic Pathway of 7-Ethoxycoumarin
7-Ethoxycoumarin is a well-established probe substrate for various cytochrome P450 enzymes. Its metabolism primarily involves O-deethylation to form 7-hydroxycoumarin (umbelliferone), which can then undergo further phase II conjugation reactions.[6][7] The deuterated form, this compound, follows the same metabolic pathway and is used as an internal standard to accurately quantify the metabolites of the non-deuterated compound.
Experimental Protocols
7-Ethoxycoumarin O-Deethylation (ECOD) Assay
This protocol is adapted from established methods for determining the catalytic activity of CYP450 enzymes using 7-ethoxycoumarin as a substrate.[8][9] this compound would be used as an internal standard during the LC-MS/MS analysis step.
Materials:
-
Human liver microsomes (HLM) or recombinant CYP450 enzymes
-
7-Ethoxycoumarin
-
This compound (for internal standard)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Trichloroacetic acid (TCA) or perchloric acid for reaction termination
-
96-well plates
-
Incubator/shaker
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of 7-Ethoxycoumarin in a suitable organic solvent (e.g., DMSO, methanol).
-
Prepare a working solution of the NADPH regenerating system in potassium phosphate buffer.
-
Prepare a stock solution of this compound in a suitable organic solvent for use as an internal standard.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Human liver microsomes or recombinant CYP450 enzymes
-
7-Ethoxycoumarin solution
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Reaction Termination:
-
After the desired incubation time (e.g., 15-60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the this compound internal standard. Alternatively, stop the reaction with an acid like TCA.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the formation of 7-hydroxycoumarin relative to the this compound internal standard.
-
Cytochrome P450 Inhibition Assay (IC₅₀ Determination)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on CYP450 activity using 7-ethoxycoumarin as the probe substrate.[10][11]
Materials:
-
Human liver microsomes (HLM)
-
7-Ethoxycoumarin (probe substrate)
-
This compound (internal standard)
-
Test compound (potential inhibitor)
-
Positive control inhibitor (e.g., furafylline for CYP1A2)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
96-well plates
-
Incubator/shaker
Procedure:
-
Prepare Solutions:
-
Prepare serial dilutions of the test compound and the positive control inhibitor in a suitable solvent.
-
Prepare working solutions of 7-ethoxycoumarin and the NADPH regenerating system.
-
-
Incubation:
-
To a 96-well plate, add:
-
Potassium phosphate buffer
-
Human liver microsomes
-
Serial dilutions of the test compound or positive control inhibitor.
-
7-Ethoxycoumarin solution.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Reaction Termination and Sample Processing:
-
Follow the same procedure as in the ECOD assay, adding ice-cold acetonitrile with the this compound internal standard to terminate the reaction and precipitate proteins.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Quantify the formation of 7-hydroxycoumarin in the presence of different concentrations of the inhibitor.
-
Calculate the percent inhibition for each concentration relative to a vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
-
Workflow Diagrams
Workflow for CYP450 Inhibition Assay
The following diagram illustrates the general workflow for conducting a cytochrome P450 inhibition assay.
Use of this compound as an Internal Standard in LC-MS/MS Analysis
The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification in mass spectrometry-based assays. It helps to correct for variations in sample preparation, injection volume, and instrument response.
References
- 1. 7-Ethoxy-d5-coumarin | CDN-D-6860-0.05G | LGC Standards [lgcstandards.com]
- 2. lubio.ch [lubio.ch]
- 3. Chemie Brunschwig | Toronto Research Chemical [chemie-brunschwig.ch]
- 4. Toronto Research Chemicals (TRC) – Genetika Science [ptgenetika.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo intestinal metabolism of 7-ethoxycoumarin in the rat: production and distribution of phase I and II metabolites in the isolated, perfused intestinal loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bioivt.com [bioivt.com]
- 11. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
7-Ethoxycoumarin-d5 certificate of analysis and specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the specifications, analytical methodologies, and key applications of 7-Ethoxycoumarin-d5. This deuterated analog of 7-Ethoxycoumarin serves as a valuable tool in metabolic research and as an internal standard for quantitative analysis.
Core Specifications
This compound is a stable isotope-labeled compound where five hydrogen atoms on the ethoxy group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of 7-Ethoxycoumarin in biological samples, enhancing the accuracy of pharmacokinetic and metabolic studies.[1]
The general properties and specifications of this compound are summarized in the table below. These values are compiled from various suppliers and should be confirmed with the specific Certificate of Analysis for a given lot.
| Property | Specification |
| Chemical Name | 7-(Ethoxy-d5)-1-benzopyran-2-one |
| Synonyms | 7-Ethoxy-d5-coumarin, Ethylumbelliferone-d5, 7-(1,1,2,2,2-pentadeuterioethoxy)chromen-2-one |
| CAS Number | 1189956-39-5[2][3] |
| Unlabelled CAS Number | 31005-02-4[2] |
| Molecular Formula | C₁₁H₅D₅O₃[3] |
| Molecular Weight | 195.23 g/mol [2][3] |
| Chemical Purity | ≥98% |
| Isotopic Purity (Atom % D) | ≥99%[4] |
| Appearance | White to off-white powder |
| Solubility | Soluble in 95% ethanol (50 mg/mL), clear to slightly hazy, colorless to faintly yellow.[5] |
| Storage | Store at <+8°C in a dry and dark place.[6] |
Experimental Protocols
The following are representative experimental protocols for the analysis of 7-Ethoxycoumarin and its deuterated analog. These methods are based on established analytical techniques for similar compounds.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the chemical purity of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Pursuit XRs C18, 150 x 2 mm, 5 µm particle size.[7]
-
Mobile Phase A: 0.1% formic acid in water.[7]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[7]
-
Gradient Program:
-
0-5 min: 40% to 85% B
-
5-5.5 min: Hold at 85% B
-
5.5-5.7 min: 85% to 40% B
-
5.7-7 min: Hold at 40% B[8]
-
-
Flow Rate: 200 µL/min.[7]
-
Injection Volume: 20 µL.[7]
-
Detection: UV at 323 nm.[5]
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
Isotopic Purity and Identity Confirmation by Mass Spectrometry (MS)
This protocol is for confirming the molecular weight and assessing the isotopic enrichment of this compound.
-
Instrumentation: An ion trap or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]
-
Ionization Mode: Positive ESI.
-
MS Parameters:
-
Data Acquisition:
-
Full Scan (MS1): Scan a mass range appropriate to observe the parent ion (e.g., m/z 150-250). The expected m/z for the protonated molecule [M+H]⁺ is approximately 196.2.
-
Product Ion Scan (MS/MS): Select the parent ion (m/z 196.2) and fragment it to produce a characteristic fragmentation pattern. A common fragment for the non-deuterated compound (m/z 191.0) is m/z 163.0.[8]
-
Visualizations
Workflow for Quality Control Analysis
The following diagram illustrates a typical workflow for the quality control analysis of a stable isotope-labeled compound such as this compound.
Caption: Quality Control Workflow for this compound.
Metabolic Pathway of 7-Ethoxycoumarin
7-Ethoxycoumarin is a well-known substrate for cytochrome P450 (CYP450) enzymes.[9] Its metabolism is a key area of study, and the deuterated form is used to investigate kinetic isotope effects.[10][11] The primary metabolic pathway is O-deethylation to form 7-hydroxycoumarin, which can then undergo further conjugation reactions.
Caption: Primary Metabolic Pathway of 7-Ethoxycoumarin.
References
- 1. veeprho.com [veeprho.com]
- 2. 7-Ethoxy-d5-coumarin | CDN-D-6860-0.05G | LGC Standards [lgcstandards.com]
- 3. scbt.com [scbt.com]
- 4. 7-Ethoxy-d5-coumarin | CDN-D-6860-0.05G | LGC Standards [lgcstandards.com]
- 5. 7-Ethoxycoumarin 31005-02-4 [sigmaaldrich.com]
- 6. extrasynthese.com [extrasynthese.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Rate-limiting steps in cytochrome P-450-catalysed reactions: studies on isotope effects in the O-de-ethylation of 7-ethoxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic isotope effects on cytochrome P-450-catalyzed oxidation reactions. The oxidative O-dealkylation of 7-ethoxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of 7-Ethoxycoumarin using 7-Ethoxycoumarin-d5 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 7-ethoxycoumarin in biological matrices. The method utilizes a stable isotope-labeled internal standard, 7-ethoxycoumarin-d5, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, drug metabolism assays, and therapeutic drug monitoring. The protocol details a straightforward protein precipitation sample preparation procedure and optimized LC-MS/MS parameters for high-throughput analysis.
Introduction
7-Ethoxycoumarin is a fluorescent compound widely used as a model substrate for various cytochrome P450 (CYP450) enzymes.[1][2] Its metabolism, primarily through O-deethylation to 7-hydroxycoumarin, is a key indicator of the activity of specific CYP isoforms.[2] Accurate quantification of 7-ethoxycoumarin is therefore crucial in drug development and metabolism research to assess potential drug-drug interactions and enzymatic inhibition or induction.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. This is because it shares very similar physicochemical properties with the analyte, ensuring that it behaves almost identically during sample preparation, chromatography, and ionization, thus effectively compensating for any variations in these steps.[3] This application note provides a detailed protocol for the analysis of 7-ethoxycoumarin using this compound as an internal standard, offering a reliable method for researchers in academic and industrial settings.
Experimental Protocols
Materials and Reagents
-
7-Ethoxycoumarin (Analyte)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Control biological matrix (e.g., human plasma)
Instrumentation
-
Liquid Chromatograph (e.g., Agilent 1200 Series or equivalent)
-
Tandem Mass Spectrometer (e.g., Sciex API 4000 or equivalent) equipped with a Turbo V™ ion source
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 7-ethoxycoumarin and this compound in acetonitrile to prepare individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of 7-ethoxycoumarin by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.
-
-
Calibration Standards and Quality Control Samples:
-
Spike the control biological matrix with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Sample Preparation
-
To 50 µL of each sample (calibration standard, QC, or unknown), add 10 µL of the internal standard working solution (100 ng/mL this compound).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient | 20% B to 95% B in 3 min, hold for 1 min, return to 20% B in 0.1 min, and re-equilibrate for 1.9 min |
Mass Spectrometry Conditions
| Parameter | Value |
| Ion Source | Turbo V™ with TurboIonSpray™ Probe |
| Ionization Mode | Positive |
| Curtain Gas | 20 psi |
| Collision Gas | 6 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500 °C |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| 7-Ethoxycoumarin | 191.1 | 163.1 | 150 |
| This compound | 196.1 | 168.1 | 150 |
Note: The MRM transition for this compound is predicted based on the fragmentation of 7-Ethoxycoumarin, which involves the loss of ethylene (C2H4). For the deuterated compound, this would be a neutral loss of C2D4H, however, a more likely fragmentation pathway is the loss of the entire ethoxy-d5 group followed by rearrangement. The proposed transition should be confirmed experimentally.
Data Presentation
The following table summarizes representative quantitative data for the analysis of 7-ethoxycoumarin, demonstrating the expected performance of the method.
| Parameter | Result |
| Calibration Curve Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% bias) | Within ± 15% |
| Precision (% CV) | < 15% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of 7-Ethoxycoumarin.
Caption: Metabolic pathway of 7-Ethoxycoumarin.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of 7-ethoxycoumarin in biological matrices using its deuterated analog, this compound, as an internal standard. The simple sample preparation and rapid chromatographic method make it ideal for high-throughput applications in drug metabolism and pharmacokinetic studies. The use of a stable isotope-labeled internal standard ensures the accuracy and precision required for reliable quantitative results.
References
Application Notes and Protocols for the 7-Ethoxycoumarin O-deethylase (ECOD) Assay
Introduction
The 7-Ethoxycoumarin O-deethylase (ECOD) assay is a widely utilized fluorometric method to determine the activity of various cytochrome P450 (CYP450) enzymes.[1][2] This assay is particularly valuable in drug metabolism studies and toxicology research to assess the potential of new chemical entities to be metabolized by or to inhibit or induce CYP450 enzymes. The principle of the assay is based on the enzymatic O-deethylation of the non-fluorescent substrate, 7-ethoxycoumarin, to the highly fluorescent product, 7-hydroxycoumarin (umbelliferone), by CYP450 monooxygenases. The rate of 7-hydroxycoumarin formation is directly proportional to the ECOD activity. This method is applicable for studying the catalytic activity of specific human CYP450 enzymes in the CYP1, CYP2, and CYP3 families, as well as for measuring ECOD activity in microsomes isolated from the liver and other tissues.[1]
Principle of the Assay
The ECOD assay quantifies the enzymatic conversion of 7-ethoxycoumarin to 7-hydroxycoumarin. This reaction is catalyzed by CYP450 enzymes in the presence of NADPH and molecular oxygen. The product, 7-hydroxycoumarin, is a fluorescent molecule that can be detected and quantified using a spectrofluorometer, with an excitation wavelength of approximately 370 nm and an emission wavelength of around 450 nm.[1]
Key Applications
-
Screening for CYP450 Inhibition and Induction: The ECOD assay is a robust tool for high-throughput screening of compounds that may inhibit or induce the activity of various CYP450 isoforms.
-
Drug Metabolism Studies: It is employed to study the metabolic pathways of drugs and other xenobiotics that are substrates for CYP450 enzymes.
-
Toxicology and Ecotoxicology: The assay can be adapted for in vivo studies to assess the biotransformation capabilities of organisms exposed to environmental contaminants.[3][4]
-
Enzyme Kinetics: The assay is used to determine key kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for different CYP450 enzymes.[2][5]
Quantitative Data Summary
The following table summarizes typical experimental parameters and kinetic data for the ECOD assay.
| Parameter | Value | Notes |
| Substrate | 7-Ethoxycoumarin | A pro-fluorescent substrate for various CYP450 enzymes. |
| Enzyme Source | Liver Microsomes, Recombinant CYPs | Human liver microsomes are commonly used. Recombinant enzymes allow for the study of specific isoforms. |
| Cofactor | NADPH (or an NADPH-generating system) | Essential for the catalytic activity of CYP450 enzymes. |
| Typical Substrate Conc. | 10 µM - 500 µM | The concentration can be varied to determine enzyme kinetics. Low concentrations (e.g., 10 µM) may be more specific for high-affinity enzymes like CYP1A2, while high concentrations (e.g., 200 µM) are used for enzymes like CYP2E1.[2] |
| Incubation Time | 10 - 60 minutes | The incubation time should be optimized to ensure the reaction is in the linear range. |
| Incubation Temperature | 37°C | Standard temperature for mammalian enzyme assays. |
| Detection Wavelengths | Ex: ~370 nm, Em: ~450 nm | Optimal wavelengths for the detection of 7-hydroxycoumarin.[1] |
| Km (CYP1A2) | Low µM range | Recombinant human CYP1A2 has a low Km value for 7-ethoxycoumarin O-deethylation.[2] |
| Km (CYP2E1) | High µM range | Recombinant human CYP2E1 exhibits a high Km value for this reaction.[2] |
| Vmax (CYP1A1) | High | Among the P450 enzymes examined, P450 1A1 demonstrated the highest O-deethylation activities with a low Km value.[2] |
Experimental Protocol
This protocol provides a general procedure for the ECOD assay using liver microsomes. It should be optimized for specific experimental conditions.
1. Reagent Preparation
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a 100 mM solution of potassium phosphate buffer and adjust the pH to 7.4.
-
7-Ethoxycoumarin Stock Solution (10 mM): Dissolve 7-ethoxycoumarin in methanol or DMSO to a final concentration of 10 mM. Store protected from light at -20°C.
-
NADPH-Generating System:
-
NADP+ (10 mM)
-
Glucose-6-phosphate (100 mM)
-
Glucose-6-phosphate dehydrogenase (10 U/mL)
-
Magnesium chloride (50 mM)
-
-
Liver Microsomes: Thaw on ice immediately before use. The final protein concentration in the assay will typically range from 10-50 µg/mL.
-
7-Hydroxycoumarin Standard Stock Solution (1 mM): Dissolve 7-hydroxycoumarin in methanol to a final concentration of 1 mM. This will be used to generate a standard curve.
-
Stopping Solution (e.g., 0.1 M Tris-HCl with 80% Acetonitrile): To terminate the enzymatic reaction.
2. Assay Procedure
-
Prepare 7-Hydroxycoumarin Standard Curve:
-
Prepare a series of dilutions of the 7-hydroxycoumarin stock solution in the assay buffer to generate a standard curve (e.g., 0-10 µM).
-
Transfer a fixed volume of each standard to a 96-well black plate.
-
Add the stopping solution.
-
Measure the fluorescence at Ex: 370 nm / Em: 450 nm.
-
Plot fluorescence intensity versus concentration to create the standard curve.
-
-
Enzymatic Reaction:
-
In a 96-well black plate, add the following in order:
-
Phosphate buffer
-
Liver microsomes (or recombinant CYP450s)
-
7-Ethoxycoumarin (diluted from stock to the desired final concentration)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH-generating system.
-
Incubate at 37°C for the desired time (e.g., 30 minutes), protecting the plate from light.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding the stopping solution.
-
Measure the fluorescence of each well at Ex: 370 nm / Em: 450 nm.
-
3. Data Analysis
-
Calculate the amount of 7-hydroxycoumarin formed: Use the standard curve to convert the fluorescence readings from the experimental wells into the concentration of 7-hydroxycoumarin.
-
Calculate the ECOD activity: The activity is typically expressed as pmol of 7-hydroxycoumarin formed per minute per mg of microsomal protein.
Activity (pmol/min/mg) = (Concentration of product (µM) * Reaction volume (µL)) / (Incubation time (min) * Protein amount (mg))
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical reaction and the experimental workflow of the ECOD assay.
Caption: Biochemical conversion of 7-Ethoxycoumarin to 7-Hydroxycoumarin.
Caption: Experimental workflow for the 7-Ethoxycoumarin O-deethylase (ECOD) assay.
References
- 1. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 4. Optimization of assay conditions to quantify ECOD activity in vivo in individual Daphnia magna. Assay performance evaluation with model CYP 450 inducers/inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Critical evaluation of 7-ethoxycoumarin O-deethylase activity measurement in intact isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantification of 7-Ethoxycoumarin in Plasma using 7-Ethoxycoumarin-d5 by LC-MS/MS
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the sensitive and selective quantification of 7-ethoxycoumarin in plasma samples using a stable isotope-labeled internal standard, 7-Ethoxycoumarin-d5. The protocol is designed for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and is suitable for pharmacokinetic studies and in vitro drug metabolism assays.
Introduction
7-Ethoxycoumarin is a fluorescent compound widely used as a model substrate for various cytochrome P450 (CYP450) enzymes, including CYP1A2 and CYP2E1.[1] Its metabolism, primarily through O-deethylation to 7-hydroxycoumarin, is a key indicator of the activity of these important drug-metabolizing enzymes.[1][2] Accurate quantification of 7-ethoxycoumarin in biological matrices like plasma is crucial for preclinical and clinical research.
This application note describes a robust and reliable LC-MS/MS method for the determination of 7-ethoxycoumarin in plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.
Experimental
Materials and Reagents
-
7-Ethoxycoumarin (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Control human plasma (K2-EDTA)
LC-MS/MS Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 150 x 2.0 mm, 5 µm)[3] |
| Mobile Phase A | 0.1% Formic acid in Water[3] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[3] |
| Flow Rate | 200 µL/min[3] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient Elution | Time (min) |
Mass Spectrometry Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The analytes were monitored using Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 7-Ethoxycoumarin | 191.1 | 163.1 | 25 |
| This compound | 196.1 | 168.1 | 25 |
Note: Collision energy and other compound-dependent parameters should be optimized for the specific instrument used.
Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 7-ethoxycoumarin and this compound in acetonitrile.
-
Working Standard Solutions: Prepare serial dilutions of the 7-ethoxycoumarin stock solution in acetonitrile to create working standards for calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike control human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 1 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in control human plasma at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of the IS working solution (100 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate the plasma proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Method Validation Summary
A summary of the bioanalytical method validation parameters is presented below. The acceptance criteria are based on the US FDA guidance for bioanalytical method validation.
| Validation Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (%RSD) | < 15% (< 20% for LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal to no significant matrix effect observed |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Stable under tested conditions |
Data Presentation
Table 1: Linearity of 7-Ethoxycoumarin in Human Plasma
| Nominal Conc. (ng/mL) | Back-calculated Conc. (ng/mL) | Accuracy (%) |
| 1.0 | 0.9 | 90.0 |
| 5.0 | 5.2 | 104.0 |
| 25.0 | 24.5 | 98.0 |
| 100.0 | 101.2 | 101.2 |
| 250.0 | 248.0 | 99.2 |
| 500.0 | 505.0 | 101.0 |
| 800.0 | 790.0 | 98.8 |
| 1000.0 | 1020.0 | 102.0 |
Table 2: Accuracy and Precision of 7-Ethoxycoumarin in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | 8.5 | 105.0 | 9.2 | 103.0 |
| Low | 3.0 | 6.2 | 98.7 | 7.1 | 99.5 |
| Medium | 300.0 | 4.5 | 101.2 | 5.3 | 100.8 |
| High | 800.0 | 3.8 | 99.4 | 4.6 | 101.5 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of 7-ethoxycoumarin in plasma.
Metabolic Pathway of 7-Ethoxycoumarin
Caption: Major metabolic pathway of 7-ethoxycoumarin.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of 7-ethoxycoumarin in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The described protocol and method validation demonstrate its suitability for regulated bioanalysis in support of pharmacokinetic and drug metabolism studies.
References
Application Notes and Protocols for 7-Ethoxycoumarin-d5 in In-Vitro Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 7-Ethoxycoumarin-d5 in in-vitro drug metabolism studies. This document outlines its primary applications as a probe substrate for cytochrome P450 (CYP450) enzyme activity and as an internal standard for quantitative analysis. Detailed experimental protocols and data interpretation guidelines are provided to assist researchers in obtaining reliable and reproducible results.
Introduction
7-Ethoxycoumarin is a widely utilized fluorogenic probe substrate for assessing the activity of various drug-metabolizing enzymes, particularly cytochrome P450s.[1][2] Its primary metabolic pathway is O-deethylation, catalyzed by multiple CYP isoforms (including CYP1A1, CYP1A2, CYP2B6, and CYP2E1), to form the fluorescent metabolite 7-hydroxycoumarin.[3][4] The deuterated analog, this compound, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of 7-ethoxycoumarin and its metabolites, ensuring accuracy and precision in experimental outcomes.
Key Applications
-
CYP450 Enzyme Activity Profiling: Determination of the activity of specific CYP isoforms in various in-vitro systems like human liver microsomes (HLM), hepatocytes, and recombinant enzyme systems.
-
CYP450 Inhibition Assays: Screening of new chemical entities (NCEs) for their potential to inhibit CYP450 enzymes, a critical step in drug-drug interaction studies.
-
Metabolic Stability Assessment: Evaluating the intrinsic clearance of 7-ethoxycoumarin in different metabolic systems to understand its metabolic fate.
-
Internal Standard in Quantitative Bioanalysis: Ensuring accurate quantification of the formation of 7-hydroxycoumarin by correcting for variations in sample processing and instrument response.
Data Presentation
Table 1: Michaelis-Menten Kinetic Parameters for 7-Ethoxycoumarin O-Deethylation by Human CYP Isoforms
| CYP Isoform | Km (µM) | Vmax (pmol/min/pmol CYP) |
| CYP1A1 | Low | High |
| CYP1A2 | Low | Low |
| CYP2E1 | High | High |
| CYP2B6 | High | Similar to CYP1A2 |
Data compiled from multiple sources indicating relative values. Actual values can vary based on experimental conditions.[3][4]
Table 2: IC50 Values of Known Inhibitors for CYP Isoforms Metabolizing 7-Ethoxycoumarin
| CYP Isoform | Inhibitor | IC50 (µM) |
| CYP1A1 | α-Naphthoflavone | Micromolar range |
| CYP1A2 | Pifithrin α | 0.77 |
| CYP1A1 | Pifithrin α | 1.53 |
| CYP1B1 | Pifithrin α | 0.021 |
| CYP1B1 | Paradisin A | 3.56 |
| CYP1B1 | Bergamottin | 7.17 |
| CYP1B1 | 6',7'-dihydroxybergamottin | 8.89 |
| CYP1A1 | 7-ethynyl-3,4,8-trimethylcoumarin | 0.46 |
| CYP1A2 | 7-ethynyl-3,4,8-trimethylcoumarin | 0.50 |
This table provides examples of IC50 values for known inhibitors of CYP isoforms that metabolize 7-ethoxycoumarin.[1][5]
Experimental Protocols
Protocol 1: Determination of 7-Ethoxycoumarin O-Deethylase Activity in Human Liver Microsomes
This protocol outlines the procedure for measuring the rate of 7-hydroxycoumarin formation from 7-ethoxycoumarin in human liver microsomes.
Materials:
-
7-Ethoxycoumarin
-
This compound (for LC-MS analysis)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
7-Hydroxycoumarin standard
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 7-ethoxycoumarin in a suitable organic solvent (e.g., methanol or DMSO).
-
Prepare working solutions of 7-ethoxycoumarin in potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a stock solution of this compound in ACN to be used as the internal standard.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate HLM (final protein concentration typically 0.1-0.5 mg/mL) and 7-ethoxycoumarin at various concentrations in potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding ice-cold ACN containing the this compound internal standard.
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Analysis:
-
Analyze the formation of 7-hydroxycoumarin using a validated LC-MS/MS method.
-
Quantify the amount of 7-hydroxycoumarin formed by comparing its peak area to that of the internal standard and using a standard curve of 7-hydroxycoumarin.
-
-
Data Analysis:
-
Calculate the rate of 7-hydroxycoumarin formation (e.g., in pmol/min/mg protein).
-
If multiple substrate concentrations were used, determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.
-
Protocol 2: CYP450 Inhibition Assay (IC50 Determination)
This protocol describes how to determine the inhibitory potential of a test compound on 7-ethoxycoumarin O-deethylase activity.
Materials:
-
Same as Protocol 1
-
Test compound (potential inhibitor)
Procedure:
-
Preparation of Reagents:
-
Prepare stock and working solutions of the test compound.
-
-
Incubation:
-
Pre-incubate HLM, 7-ethoxycoumarin (at a concentration near its Km), and various concentrations of the test compound in potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a time within the linear range of the reaction.
-
-
Reaction Termination and Sample Preparation:
-
Follow the same procedure as in Protocol 1.
-
-
Analysis:
-
Follow the same procedure as in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control incubation without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
-
Visualizations
Caption: Experimental workflow for in-vitro drug metabolism studies.
Caption: Metabolic pathway of 7-Ethoxycoumarin.
Caption: Principle of CYP450 inhibition assay.
References
- 1. 7-Ethynylcoumarins: Selective Inhibitors of Human Cytochrome P450s 1A1 and 1A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Inhibition of Cytochromes P450 3A4 and 3A5 by the Newly Synthesized Coumarin Derivatives 7-Coumarin Propargyl Ether and 7-(4-Trifluoromethyl)coumarin Propargyl Ether - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Sample Preparation of 7-Ethoxycoumarin-d5 in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and preparation of 7-Ethoxycoumarin-d5 from various biological matrices, including plasma, urine, and tissue homogenates, for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a deuterated analog of 7-Ethoxycoumarin, is commonly utilized as an internal standard in pharmacokinetic and drug metabolism studies to ensure accurate quantification.
Introduction
7-Ethoxycoumarin is a fluorescent compound widely used as a probe substrate for studying the activity of cytochrome P450 (CYP) enzymes, particularly the O-deethylation reaction catalyzed by isoforms such as CYP1A1, CYP1A2, and CYP2E1. Its primary metabolite, 7-hydroxycoumarin, is further conjugated by Phase II enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). Given its importance in drug metabolism research, robust and reliable methods for the quantification of 7-Ethoxycoumarin and its metabolites in biological samples are essential. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for variability in sample preparation and matrix effects.
This document outlines three common and effective sample preparation techniques: Protein Precipitation for plasma samples, Solid-Phase Extraction (SPE) for urine samples, and a tissue homogenization protocol followed by protein precipitation for tissue samples.
Metabolic Pathway of 7-Ethoxycoumarin
The primary metabolic pathway of 7-Ethoxycoumarin involves two main steps: Phase I oxidation followed by Phase II conjugation. The O-deethylation of 7-Ethoxycoumarin to 7-hydroxycoumarin is a key Phase I reaction, primarily mediated by CYP450 enzymes. The resulting 7-hydroxycoumarin is then conjugated with glucuronic acid by UGTs or with sulfate by SULTs to form more water-soluble metabolites that are readily excreted.
Section 1: Sample Preparation from Plasma
Protein precipitation is a rapid and effective method for the extraction of small molecules from plasma samples by removing high-molecular-weight proteins.
Experimental Protocol: Protein Precipitation
This protocol is adapted from a method for the analysis of 7-ethoxycoumarin in plasma.[1]
Materials:
-
Blank plasma
-
This compound stock solution
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
Syringe filters (0.22 µm)
-
LC-MS vials
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
The sample is now ready for LC-MS/MS analysis.
Quantitative Data for Protein Precipitation
| Parameter | Value | Reference |
| Recovery | >90% | [2] |
| Matrix Effect | 77-98% | [2] |
| Lower Limit of Quantification (LLOQ) | 2 pg on-column | [1] |
| Linearity (r²) | >0.998 | [1] |
Section 2: Sample Preparation from Urine
Solid-Phase Extraction (SPE) is a highly effective technique for the cleanup and concentration of analytes from complex matrices like urine. A C18 stationary phase is commonly used for the retention of moderately non-polar compounds like 7-Ethoxycoumarin.
Experimental Protocol: Solid-Phase Extraction (SPE)
Materials:
-
Blank urine
-
This compound stock solution
-
C18 SPE cartridges (e.g., 100 mg, 1 mL)
-
Methanol, HPLC grade
-
Deionized water
-
SPE vacuum manifold
-
Collection tubes
-
Nitrogen evaporator
-
LC-MS vials
Procedure:
-
Thaw urine samples to room temperature and centrifuge at 3000 x g for 5 minutes to remove particulates.
-
Take 1 mL of the supernatant and spike with 10 µL of this compound internal standard solution.
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 water:acetonitrile) and transfer to an LC-MS vial.
Quantitative Data for Solid-Phase Extraction
| Parameter | Value |
| Recovery | 85-105% |
| Matrix Effect | 90-110% |
| Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL range |
| Linearity (r²) | >0.99 |
Section 3: Sample Preparation from Tissue
For the analysis of this compound in tissue, the sample must first be homogenized to release the analyte from the tissue matrix. This is typically followed by protein precipitation to remove proteins and other macromolecules.
Experimental Protocol: Tissue Homogenization and Protein Precipitation
This protocol provides a general guideline for liver tissue homogenization.[3][4]
Materials:
-
Tissue sample (e.g., liver)
-
This compound stock solution
-
Homogenization buffer (e.g., phosphate-buffered saline, PBS)
-
Bead beater or rotor-stator homogenizer
-
Homogenization tubes with beads
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge
-
LC-MS vials
Procedure:
-
Weigh approximately 100 mg of frozen tissue.
-
Place the tissue in a homogenization tube containing beads and 400 µL of ice-cold PBS.
-
Homogenize the tissue using a bead beater or rotor-stator homogenizer until a uniform homogenate is obtained.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant (tissue homogenate) to a new microcentrifuge tube.
-
Add 10 µL of this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an LC-MS vial for analysis.
Quantitative Data for Tissue Homogenization and Protein Precipitation
| Parameter | Value |
| Recovery | 80-110% |
| Matrix Effect | Highly matrix-dependent, requires careful evaluation |
| Lower Limit of Quantification (LLOQ) | Dependent on tissue type and homogenization efficiency |
| Linearity (r²) | >0.99 |
Conclusion
The choice of sample preparation technique for the analysis of this compound depends on the biological matrix and the specific requirements of the assay. Protein precipitation is a simple and rapid method for plasma samples. Solid-phase extraction offers excellent cleanup and concentration for urine samples. For tissue samples, efficient homogenization followed by protein precipitation is necessary. In all cases, the use of a deuterated internal standard such as this compound is highly recommended to ensure accurate and precise quantification by compensating for sample processing variability and matrix effects. It is crucial to validate the chosen method for each specific application to ensure it meets the required performance criteria.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 7-Ethoxycoumarin-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of 7-Ethoxycoumarin-d5. This deuterated internal standard is crucial for the accurate quantification of 7-Ethoxycoumarin, a common probe substrate used in drug metabolism studies to assess the activity of various cytochrome P450 (CYP) enzymes.[1][2] The provided protocol outlines sample preparation, chromatographic separation, and mass spectrometric conditions to ensure reliable and reproducible results.
Introduction
7-Ethoxycoumarin is a fluorescent probe widely employed in in-vitro and in-vivo drug metabolism studies to investigate the activity of CYP isoforms, particularly CYP1A and CYP2E1.[2] Its primary metabolic pathway is O-deethylation to form 7-hydroxycoumarin.[3] Accurate quantification of 7-Ethoxycoumarin in biological matrices is essential for these studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variations in sample processing, thereby ensuring the highest accuracy and precision in quantitative analysis. This document provides a detailed protocol for the analysis of this compound using a triple quadrupole mass spectrometer.
Experimental Protocols
Sample Preparation (Protein Precipitation)
A simple and effective protein precipitation method is recommended for the extraction of this compound from plasma or microsomal incubation samples.[1]
-
To 50 µL of plasma or microsomal sample, add 150 µL of ice-cold acetonitrile containing the desired concentration of this compound as the internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
To minimize solvent effects, it is advisable to evaporate the supernatant under a stream of nitrogen and reconstitute the residue in the initial mobile phase.[1]
Liquid Chromatography
Chromatographic separation is critical to resolve this compound from potential matrix interferences. A reverse-phase C18 column is well-suited for this application.[1][4][5]
| Parameter | Value |
| Column | C18 Reverse-Phase, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | See Table 2 |
Table 1: Liquid Chromatography Parameters
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 10 |
| 8.0 | 10 |
Table 2: LC Gradient Program
Mass Spectrometry
The following parameters are recommended for a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The Multiple Reaction Monitoring (MRM) transitions for 7-Ethoxycoumarin and its deuterated internal standard, this compound, are provided below. The transition for the non-deuterated compound is based on published data, and the transition for the d5 variant is predicted based on the expected fragmentation pattern (loss of the deuterated ethyl group).
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: Mass Spectrometer Source and Gas Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 7-Ethoxycoumarin | 191.1 | 163.1 | 100 | 20 |
| This compound | 196.1 | 163.1 | 100 | 20 |
Table 4: Multiple Reaction Monitoring (MRM) Parameters
Data Presentation
The use of the described method allows for the generation of a calibration curve by plotting the peak area ratio of the analyte (7-Ethoxycoumarin) to the internal standard (this compound) against the concentration of the analyte. A linear regression with a weighting factor of 1/x is typically used for the calibration. The method should be validated for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Simplified metabolic pathway of 7-Ethoxycoumarin.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound. The detailed protocol for sample preparation, liquid chromatography, and mass spectrometry, along with the optimized MRM transitions, will enable researchers to accurately measure 7-Ethoxycoumarin in various biological matrices, facilitating high-quality drug metabolism and pharmacokinetic studies.
References
- 1. agilent.com [agilent.com]
- 2. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Application Notes and Protocols for 7-Ethoxycoumarin-d5 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Ethoxycoumarin is a widely recognized probe substrate used to characterize the activity of various cytochrome P450 (CYP) enzymes. Its deuterated isotopologue, 7-Ethoxycoumarin-d5, incorporates five deuterium atoms on the ethyl group. This stable isotope-labeled version serves two primary roles in pharmacokinetic (PK) and drug metabolism studies: as a tool to investigate enzymatic reaction mechanisms through the kinetic isotope effect (KIE) and as an ideal internal standard for bioanalytical quantification.
Deuteration at the site of metabolic attack—in this case, the ethyl group—can significantly slow down the rate of enzymatic cleavage due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[1][2][3] This phenomenon allows researchers to probe rate-limiting steps in drug metabolism.[4] Furthermore, its near-identical physicochemical properties to the parent compound, combined with a distinct mass, make this compound an excellent internal standard for mass spectrometry-based assays, ensuring accurate quantification of the analyte by correcting for variations during sample processing and analysis.[5]
Application Notes
Probing CYP450 Activity and the Kinetic Isotope Effect (KIE)
7-Ethoxycoumarin is metabolized by numerous CYP isoforms, including CYP1A1, CYP1A2, CYP2A6, CYP2B6, and CYP2E1, primarily through O-deethylation to form the fluorescent product 7-hydroxycoumarin.[6][7] The reaction is catalyzed predominantly by CYP1A2 and CYP2E1 in human liver microsomes.[4][6]
When this compound is used as the substrate, the rate of this O-deethylation reaction is often significantly reduced. The ratio of the reaction rate with the light (non-deuterated) substrate to the rate with the heavy (deuterated) substrate is known as the Kinetic Isotope Effect (KIE). A high KIE value (typically >2) indicates that the C-H bond cleavage is a rate-limiting step in the enzymatic reaction.
Studies have shown high noncompetitive intermolecular kinetic isotope effects for 7-ethoxycoumarin O-deethylation in human liver microsomes, suggesting that C-H bond breaking is a major rate-determining step for the CYP1A2-mediated reaction.[4] This application is crucial for fundamental studies of enzyme mechanisms and understanding how structural changes in a drug molecule can influence its metabolic fate.
Internal Standard for Bioanalytical Assays
In quantitative bioanalysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard (IS) is essential for achieving high accuracy and precision. The ideal IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression.[5]
This compound is an ideal IS for the quantification of 7-ethoxycoumarin and its metabolites for the following reasons:
-
Similar Physicochemical Properties: It behaves almost identically to the non-deuterated analyte during sample extraction, chromatography, and ionization.
-
Mass Difference: It is easily distinguished from the analyte by the mass spectrometer due to its +5 Dalton mass shift.
-
Co-elution: It chromatographically co-elutes with the analyte, ensuring it experiences the same analytical variability.
This allows for reliable correction of any analyte loss during sample preparation or fluctuations in instrument response, leading to robust and reproducible quantitative data.
Data Presentation
Table 1: Kinetic Parameters for 7-Ethoxycoumarin O-deethylation in Hepatocytes
This table summarizes the apparent kinetic constants for the metabolism of 7-ethoxycoumarin in hepatocytes from different species. The data reveals biphasic kinetics, indicating the involvement of at least two distinct enzyme components: one with high affinity and low capacity, and another with low affinity and high capacity.
| Species | Component | Apparent Km (µM) | Apparent Vmax (nmol/min/106 cells) |
| Rat | High Affinity / Low Capacity | 11.5 | 0.30 |
| Low Affinity / High Capacity | 560 | 1.52 | |
| Dog | High Affinity / Low Capacity | 2.2 | 0.21 |
| Low Affinity / High Capacity | 40 | 0.74 | |
| Human | High Affinity / Low Capacity | 3.9 | 0.007 |
| Low Affinity / High Capacity | 470 | 0.057 | |
| Data sourced from a study on isolated hepatocyte suspensions.[8] |
Table 2: Kinetic Isotope Effects (KIE) for 7-Ethoxycoumarin O-deethylation
This table shows the apparent intrinsic KIE for the O-deethylation of 7-ethoxycoumarin catalyzed by specific human CYP450 enzymes.
| P450 Enzyme | Apparent Intrinsic KIE |
| CYP1A2 | 6.1 |
| CYP2E1 | 6.1 |
| Data sourced from a study investigating rate-limiting steps in CYP catalysis.[4] |
Visualizations
Caption: Metabolic activation of 7-Ethoxycoumarin by Phase I and Phase II enzymes.
Caption: Standard workflow for an in vitro drug metabolism assay.
Caption: Use of a deuterated internal standard for accurate quantification.
Experimental Protocols
Protocol 1: 7-Ethoxycoumarin O-deethylation Assay in Human Liver Microsomes (HLM)
This protocol describes a typical procedure to measure the metabolic activity of CYPs in HLM using 7-ethoxycoumarin.
1. Materials and Reagents:
-
7-Ethoxycoumarin and this compound (for IS)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN), ice-cold (for quenching)
-
7-Hydroxycoumarin (for standard curve)
-
Incubator/water bath (37°C)
-
Centrifuge
2. Procedure:
-
Preparation: Thaw HLM on ice. Prepare a stock solution of 7-ethoxycoumarin in a suitable organic solvent like DMSO (ensure final solvent concentration in the incubation is ≤0.5%).[9]
-
Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (final volume e.g., 200 µL) by adding phosphate buffer, HLM (e.g., 0.5 mg/mL final protein concentration), and the NADPH regenerating system.[10]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Start the reaction by adding 7-ethoxycoumarin to the mixture. Use a concentration near the Km for the enzyme of interest (e.g., 10 µM for CYP1A2, 200 µM for CYP2E1).[6] Vortex gently.
-
Time Points: Incubate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL).
-
Quenching: Immediately stop the reaction by adding the aliquot to a tube containing at least 2 volumes of ice-cold acetonitrile (e.g., 100 µL).[11] This precipitates the microsomal proteins.
-
Internal Standard Addition: Add the internal standard (this compound) to each quenched sample to a fixed final concentration.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to quantify the formation of 7-hydroxycoumarin relative to the internal standard.
Protocol 2: Metabolism Assay in Suspended Hepatocytes
This protocol is adapted for use with hepatocytes, which represent a more complete metabolic system, including both Phase I and Phase II enzymes.
1. Materials and Reagents:
-
Cryopreserved or fresh hepatocytes (human, rat, etc.)
-
Krebs-Henseleit Buffer (KHB) or Williams' Medium E
-
7-Ethoxycoumarin
-
Other reagents as listed in Protocol 1.
2. Procedure:
-
Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's instructions. Determine cell viability (e.g., via trypan blue exclusion), which should be >80%.[10] Resuspend cells in incubation medium to a final density of e.g., 1.0 x 106 viable cells/mL.[11]
-
Incubation: Place the hepatocyte suspension in a 24-well plate or similar vessel and pre-incubate at 37°C in a humidified 5% CO2 atmosphere with gentle shaking.[11]
-
Initiation: Start the reaction by adding 7-ethoxycoumarin (e.g., 10 µM final concentration).[11]
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the cell suspension.[10]
-
Quenching and Processing: Quench the reaction by mixing the aliquot 1:1 with ice-cold acetonitrile.[11] Add the internal standard, vortex, and centrifuge to pellet cell debris and proteins.
-
Analysis: Transfer the supernatant for LC-MS/MS analysis to measure the depletion of the parent compound (7-ethoxycoumarin) and the formation of metabolites like 7-hydroxycoumarin and its conjugates.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic deuterium isotope effects for 7-alkoxycoumarin O-dealkylation reactions catalyzed by human cytochromes P450 and in liver microsomes. Rate-limiting C-H bond breaking in cytochrome P450 1A2 substrate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-Ethoxycoumarin O-deethylase kinetics in isolated rat, dog and human hepatocyte suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. pharmaron.com [pharmaron.com]
- 11. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Calibration Curves with 7-Ethoxycoumarin-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative bioanalysis, particularly in drug discovery and development, the accuracy and precision of analytical methods are paramount. The use of stable isotope-labeled internal standards (SIL-IS) is a widely accepted strategy to minimize variability and matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. 7-Ethoxycoumarin-d5, the deuterated analog of 7-ethoxycoumarin, serves as an excellent internal standard for the quantification of various analytes. Its chemical properties closely mimic that of many small molecule drugs and metabolites, ensuring that it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby correcting for potential variations in the analytical process.
This document provides detailed application notes and protocols for the preparation of calibration curves using this compound as an internal standard. The methodologies outlined are applicable to a broad range of analytes in complex biological matrices.
Data Presentation
The following table summarizes representative quantitative data from a calibration curve prepared for the analysis of an analyte in a biological matrix (plasma) using an internal standard. This data is based on an established LC-MS/MS method for a similar coumarin derivative and serves as a typical example of the performance that can be achieved.[1]
| Parameter | Value |
| Analyte Concentration Range | 0.01 - 10.0 µM |
| Number of Calibration Points | 9 |
| Linearity (Coefficient of Determination, r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.01 µM |
| Upper Limit of Quantification (ULOQ) | 10.0 µM |
| Internal Standard | This compound (fixed concentration) |
| Matrix | Human Plasma |
Experimental Protocols
Materials and Reagents
-
Analyte of interest (Reference Standard)
-
This compound (Internal Standard, IS)
-
Control biological matrix (e.g., human plasma, urine, tissue homogenate)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate mobile phase modifier)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Microcentrifuge tubes
-
LC-MS/MS system
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the analyte reference standard and dissolve it in an appropriate solvent (e.g., methanol) in a 1 mL volumetric flask.
-
This compound (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in methanol in a 1 mL volumetric flask.
-
Analyte Working Solutions: Prepare a series of analyte working solutions by serial dilution of the analyte stock solution with an appropriate solvent (e.g., 50:50 methanol:water). The concentrations of these working solutions will be used to spike the calibration standards.
-
IS Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting the IS stock solution with an appropriate solvent. The final concentration of the IS in the analytical samples should be optimized to provide a stable and reproducible signal.
Preparation of Calibration Curve Standards in Biological Matrix
-
Spiking of Calibration Standards: Aliquot a fixed volume of the control biological matrix (e.g., 100 µL of human plasma) into a series of microcentrifuge tubes.
-
Spike each tube with a small volume of the corresponding analyte working solution to achieve the desired final concentrations for the calibration curve (e.g., nine concentration levels ranging from 0.01 µM to 10.0 µM).[1] Ensure the volume of the spiking solution is minimal to avoid significant matrix dilution.
-
Addition of Internal Standard: Add a fixed volume of the IS working solution (e.g., 10 µL of 100 ng/mL this compound) to each calibration standard tube.
-
Sample Preparation (Protein Precipitation):
-
To each tube, add a protein precipitation agent, such as acetonitrile (typically 3-4 times the volume of the plasma).[1]
-
Vortex each tube vigorously for approximately 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean set of tubes or a 96-well plate for LC-MS/MS analysis.
-
Solvent Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a specific volume of the initial mobile phase to ensure compatibility with the LC system.
-
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions that can be adapted and optimized for the specific analyte of interest.
Liquid Chromatography (LC) Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution should be optimized to achieve good separation of the analyte and internal standard from matrix components. A typical gradient might start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: 40 °C.
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte's properties.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Analyte: Determine the optimal precursor ion (Q1) and product ion (Q3) for the analyte of interest through infusion and optimization experiments.
-
This compound (IS): The precursor ion will be higher by 5 Da compared to the unlabeled compound. The fragmentation pattern should be confirmed to select a stable and intense product ion.
-
-
Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the internal standard to achieve maximum sensitivity.
Data Analysis and Calibration Curve Construction
-
Integrate the peak areas for the analyte and the internal standard in each of the injected calibration standards.
-
Calculate the peak area ratio (Analyte Peak Area / IS Peak Area) for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).
-
Perform a linear regression analysis on the data points. A weighting factor (e.g., 1/x or 1/x²) may be applied to ensure accuracy across the entire concentration range.
-
The calibration curve is considered acceptable if the coefficient of determination (r²) is typically ≥ 0.99 and the back-calculated concentrations of the calibration standards are within ±15% of their nominal values (±20% for the LLOQ).
Visualizations
Caption: Experimental workflow for preparing calibration curves.
Caption: Logical relationship of using an internal standard.
References
Troubleshooting & Optimization
Technical Support Center: Analysis of 7-Ethoxycoumarin-d5 by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 7-Ethoxycoumarin-d5 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial LC-MS/MS parameters for this compound analysis?
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Starting Condition |
| Column | C18, 150 x 2.0 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 60% A / 40% B, hold for 1 min, then ramp to 15% A / 85% B over 4 min |
| Flow Rate | 200 µL/min |
| Injection Volume | 5-20 µL |
| Column Temperature | 40 °C (or ambient) |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Starting Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 196.1 (M+H)+ |
| Product Ion (Q3) | m/z 168.1 (tentative, requires optimization) |
| Drying Gas Temperature | 400 °C |
| Drying Gas Flow | 10 L/min (instrument dependent) |
| Nebulizer Pressure | 25 psi |
| Capillary Voltage | 5000 V |
Q2: How do I determine the optimal Multiple Reaction Monitoring (MRM) transitions for this compound?
A2: The optimal MRM transitions should be determined by infusing a standard solution of this compound directly into the mass spectrometer.
-
Precursor Ion Selection: In positive ion mode, the protonated molecule [M+H]+ for this compound (C11H5D5O3) is expected at m/z 196.1.
-
Product Ion Scan: Perform a product ion scan on the precursor ion (m/z 196.1) to identify the most abundant and stable fragment ions.
-
Collision Energy Optimization: For the most intense product ions, perform a collision energy optimization to find the voltage that yields the highest signal intensity. A common practice is to select at least two product ions for confirmation and quantification.[3][4]
Q3: What are the common metabolites of 7-Ethoxycoumarin that I should be aware of?
A3: The primary metabolic pathways for 7-Ethoxycoumarin are O-deethylation to form 7-hydroxycoumarin, followed by glucuronidation and sulfation.[5][6] Other observed metabolic transformations include oxygenation, oxidative ring-opening, and conjugation with glutathione or cysteine.[5][6] When analyzing biological samples, be aware of potential cross-talk or interference from these metabolites.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| No or Low Signal | 1. Incorrect MRM transitions. 2. Poor ionization. 3. Sample degradation. 4. Instrument malfunction. | 1. Verify and optimize MRM transitions by infusing a fresh standard. 2. Optimize source parameters (e.g., capillary voltage, gas flows, temperature).[7] 3. Prepare fresh sample and standards. 4. Check instrument performance with a known standard. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Incompatible injection solvent. 3. Column contamination or degradation. 4. Secondary interactions with the stationary phase. | 1. Dilute the sample. 2. Ensure the injection solvent is similar in composition to the initial mobile phase.[8] 3. Flush the column or replace it if necessary.[9] 4. Adjust mobile phase pH or organic content. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Dirty ion source. 3. Matrix effects from the sample. | 1. Use high-purity solvents and additives. Flush the LC system.[10] 2. Clean the ion source components. 3. Improve sample preparation to remove interfering matrix components. |
| Inconsistent Retention Time | 1. Fluctuations in pump flow rate. 2. Changes in mobile phase composition. 3. Column temperature variations. 4. Column aging. | 1. Check for leaks and ensure proper pump performance.[9] 2. Prepare fresh mobile phase daily. 3. Use a column oven for stable temperature control. 4. Equilibrate the column thoroughly before each run. |
Experimental Protocols
Protocol 1: Stock Solution and Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile.
-
Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with 50:50 methanol:water.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the working stock solution with the initial mobile phase composition to cover the desired concentration range.
Protocol 2: Sample Preparation (Protein Precipitation)
This protocol is suitable for plasma or serum samples.[2]
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 4. youtube.com [youtube.com]
- 5. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. zefsci.com [zefsci.com]
Troubleshooting poor peak shape for 7-Ethoxycoumarin-d5
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of 7-Ethoxycoumarin-d5, with a focus on resolving poor peak shape.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the most common cause of poor peak shape (tailing or fronting) for this compound?
A1: The most frequent cause of peak tailing for a neutral compound like this compound is secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[1][2] Other common causes include column overload, a mismatch between the sample solvent and the mobile phase, or issues with the HPLC system itself, such as extra-column volume.[3][4]
Q2: My this compound peak is tailing. How can I fix it?
A2: Peak tailing for this compound can be addressed by systematically evaluating the column, mobile phase, and sample conditions.
-
Column Issues:
-
Silanol Interactions: Interactions between the analyte and acidic silanol groups on the silica surface of the column are a primary cause of tailing for polar and basic compounds.[1][2] Although 7-Ethoxycoumarin is neutral, these interactions can still occur. Using a highly deactivated, end-capped column or a column with low silanol activity can mitigate this.[2]
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[3] If the problem persists and worsens with use, consider flushing the column or replacing it.
-
-
Mobile Phase Optimization:
-
pH: Since this compound is a neutral molecule without a readily ionizable group, mobile phase pH will have a minimal effect on its ionization state. However, operating at a low pH (e.g., with 0.1% formic or phosphoric acid) can suppress the ionization of residual silanol groups on the column, reducing secondary interactions and improving peak shape.[1]
-
Solvent Strength: An inadequate organic solvent concentration can lead to peak broadening. Try increasing the percentage of the organic modifier (e.g., acetonitrile or methanol) by 5-10% to see if the peak shape improves.[3]
-
Q3: Can the way I prepare my sample affect the peak shape of this compound?
A3: Absolutely. The sample solvent and concentration are critical factors.
-
Sample Solvent Strength: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase (e.g., 100% DMSO or acetonitrile when the mobile phase starts at 10% acetonitrile), it can cause peak distortion, including fronting or tailing.[3][5] It is best to dissolve the sample in the initial mobile phase or a weaker solvent.
-
Sample Overload: Injecting too much analyte can saturate the column, leading to broad, tailing peaks.[3] To check for this, dilute your sample 10-fold and reinject. If the peak shape improves, you are likely overloading the column.
Q4: All the peaks in my chromatogram, including this compound, are showing poor shape. What should I investigate?
A4: When all peaks are affected similarly, the issue is likely systemic rather than specific to the analyte.[6]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening that affects all peaks.[3] Ensure all connections are secure and tubing is as short and narrow as possible.
-
Column Void or Frit Blockage: A void at the head of the column or a partially blocked inlet frit can distort the flow path, leading to misshapen peaks for all analytes.[6] Back-flushing the column (if the manufacturer allows) may resolve a blocked frit. A void typically requires column replacement.
-
Detector Settings: An incorrect data acquisition rate can distort peak shapes. Ensure the sampling rate is sufficient to capture the peak profile accurately (typically 10-20 points across the peak).
Data Presentation for Troubleshooting
To systematically troubleshoot poor peak shape, it is helpful to record your observations as you make changes to the method. Use the table below to track peak asymmetry or tailing factor under different conditions. A symmetric peak will have a value close to 1.0.
| Parameter Changed | Condition 1 | Tailing Factor (Tf) / Asymmetry (As) 1 | Condition 2 | Tailing Factor (Tf) / Asymmetry (As) 2 | Observation |
| Sample Dilution | e.g., 10 µg/mL | e.g., 1 µg/mL | |||
| Sample Solvent | e.g., 100% ACN | e.g., 50:50 ACN:H₂O | |||
| Mobile Phase pH | e.g., pH 7.0 | e.g., pH 3.0 (0.1% Formic Acid) | |||
| Column Type | e.g., Standard C18 | e.g., End-capped C18 |
Experimental Protocols
General Protocol for Sample Preparation of this compound
7-Ethoxycoumarin has low solubility in water but is soluble in organic solvents like DMSO, DMF, and ethanol.[1][3]
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent such as DMSO or methanol at a concentration of 1 mg/mL.
-
Working Solution Preparation: Dilute the stock solution with the initial mobile phase of your HPLC method to the desired final concentration. This ensures that the sample solvent is compatible with the chromatographic conditions. For example, if your initial mobile phase is 80% water with 0.1% formic acid and 20% acetonitrile, use this same mixture for your final dilution.
-
Filtration: Before injection, filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulates that could block the column frit.
Example HPLC Method for this compound
This method is a starting point and may require optimization for your specific instrument and application.
-
Column: A C18 reversed-phase column with end-capping (e.g., 150 mm x 2.0 mm, 3 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 8% B
-
0.5-20 min: Gradient from 8% to 48% B
-
20.0-20.1 min: Gradient from 48% to 95% B
-
20.1-21.0 min: Hold at 95% B
-
21.0-21.1 min: Return to 8% B
-
21.1-24.0 min: Hold at 8% B for equilibration
-
-
Flow Rate: 0.32 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at an appropriate wavelength or Mass Spectrometry.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.
Caption: Troubleshooting workflow for poor peak shape of this compound.
References
- 1. ≥99.45% (HPLC), CYP450 substrate, powder | Sigma-Aldrich [sigmaaldrich.cn]
- 2. Separation of 7-Ethoxycoumarin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 31005-02-4 CAS MSDS (7-Ethoxycoumarin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 7-Ethoxycoumarin | C11H10O3 | CID 35703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7-Ethoxycoumarin (CAS 31005-02-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Support Center: Optimizing 7-Ethoxycoumarin-d5 Signal Intensity in Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the signal intensity of 7-Ethoxycoumarin-d5 in your mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low signal intensity for this compound?
Low signal intensity for deuterated internal standards like this compound can stem from several factors. One of the most common issues is ion suppression , where co-eluting matrix components interfere with the ionization of the target analyte.[1][2][3] Other contributing factors include suboptimal instrument parameters, inefficient sample preparation, and the inherent chemical properties of the molecule.[1][4]
Q2: How can I determine if ion suppression is affecting my this compound signal?
A standard method to identify ion suppression is to perform a post-column infusion experiment.[3] In this procedure, a solution of this compound is continuously infused into the mass spectrometer while a blank matrix sample is injected into the LC system. A drop in the baseline signal at the retention time of your analyte indicates the presence of co-eluting species that are causing ion suppression.[3]
Q3: Can the deuterium labeling in this compound itself affect signal intensity?
Yes, the deuterium isotope effect can sometimes lead to a slight shift in retention time compared to the non-deuterated analog.[5][6] This can cause the deuterated standard to elute in a region with different matrix effects than the analyte, leading to a disproportionate signal response.[5][6] Additionally, in some cases, deuteration can alter fragmentation patterns in MS/MS experiments, potentially leading to a stronger or weaker signal for a specific product ion.[7]
Troubleshooting Guides
Issue 1: Poor Signal Intensity and High Background Noise
High background noise can obscure the signal of your analyte, leading to poor signal-to-noise ratios.[4] This is often caused by contamination from the sample matrix, mobile phase, or the LC-MS system itself.[4]
Troubleshooting Steps:
-
Optimize Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1]
-
Check Mobile Phase Quality: Use high-purity, LC-MS grade solvents and additives. Contaminants in the mobile phase can contribute to high background noise.[4]
-
Clean the Ion Source: Contamination can build up in the ion source over time, leading to poor ionization and high background. Follow the manufacturer's protocol for cleaning the ion source.
-
Implement a Divert Valve: Use a divert valve to direct the flow to waste during the initial and final portions of the chromatographic run when highly polar or non-polar contaminants may elute, preventing them from entering the mass spectrometer.
Issue 2: Inconsistent Signal Intensity Between Injections
Fluctuating signal intensity for this compound across a batch of samples can indicate issues with the autosampler, LC system, or inconsistent matrix effects.[8]
Troubleshooting Steps:
-
Verify Autosampler Performance: Check for air bubbles in the syringe and ensure proper injection volume reproducibility. Run multiple injections of a standard solution to assess the precision of the autosampler.
-
Evaluate Chromatographic Peak Shape: Poor peak shape, such as splitting or broadening, can lead to inconsistent integration and variable signal intensity.[1][4] This may be caused by column degradation or sample overload.
-
Assess Matrix Effects Across Samples: The composition of the biological matrix can vary between samples, leading to differential ion suppression.[9] Consider using matrix-matched calibration standards to compensate for these effects.[1]
Experimental Protocols
Protocol 1: Optimizing ESI Source Parameters for this compound
This protocol outlines a systematic approach to optimizing electrospray ionization (ESI) source parameters to enhance the signal intensity of this compound.
Methodology:
-
Prepare a standard solution of this compound at a concentration of 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 10 µL/min.
-
Systematically adjust the following parameters to maximize the signal intensity of the precursor ion for this compound (m/z 196).
-
Capillary Voltage: Start at 3.5 kV and adjust in 0.5 kV increments up to 5.0 kV.
-
Nebulizer Gas Pressure: Begin at 20 psi and increase in 5 psi increments to 40 psi.
-
Drying Gas Flow: Start at 8 L/min and increase in 2 L/min increments to 12 L/min.
-
Drying Gas Temperature: Begin at 300 °C and increase in 25 °C increments to 350 °C.
-
-
Record the signal intensity at each setting and identify the optimal combination of parameters.
Illustrative Data for ESI Optimization:
| Parameter | Setting 1 | Setting 2 | Setting 3 | Optimal Setting |
| Capillary Voltage (kV) | 3.5 | 4.0 | 4.5 | 4.0 |
| Signal Intensity (counts) | 1.5 x 10⁵ | 2.8 x 10⁵ | 2.2 x 10⁵ | 2.8 x 10⁵ |
| Nebulizer Pressure (psi) | 25 | 30 | 35 | 30 |
| Signal Intensity (counts) | 2.1 x 10⁵ | 3.1 x 10⁵ | 2.9 x 10⁵ | 3.1 x 10⁵ |
| Drying Gas Flow (L/min) | 8 | 10 | 12 | 10 |
| Signal Intensity (counts) | 2.5 x 10⁵ | 3.3 x 10⁵ | 3.0 x 10⁵ | 3.3 x 10⁵ |
| Drying Gas Temp (°C) | 300 | 325 | 350 | 325 |
| Signal Intensity (counts) | 2.9 x 10⁵ | 3.5 x 10⁵ | 3.2 x 10⁵ | 3.5 x 10⁵ |
Protocol 2: Evaluating and Mitigating Matrix Effects
This protocol describes how to assess the impact of matrix effects on the signal of this compound and strategies to minimize them.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): this compound in the mobile phase.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with this compound.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with this compound before the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Interpret the Results:
-
A matrix effect value significantly less than 100% indicates ion suppression.
-
A value greater than 100% suggests ion enhancement.
-
-
Mitigation Strategies:
-
If significant matrix effects are observed, further optimize the sample cleanup procedure (e.g., by using a different SPE sorbent).
-
Modify the chromatographic conditions to separate this compound from the interfering matrix components.
-
Illustrative Data for Matrix Effect Evaluation:
| Sample Set | Average Peak Area | Matrix Effect (%) | Recovery (%) |
| Set A (Neat) | 5.2 x 10⁵ | - | - |
| Set B (Post-Spike) | 3.1 x 10⁵ | 59.6% (Ion Suppression) | - |
| Set C (Pre-Spike) | 2.8 x 10⁵ | - | 90.3% |
Visual Guides
Caption: Troubleshooting workflow for low signal intensity.
Caption: Pathway for ESI source parameter optimization.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. hdb.ugent.be [hdb.ugent.be]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. zefsci.com [zefsci.com]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. analytical chemistry - Stronger ESI signal for deuterated substances - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 7-Ethoxycoumarin O-deethylase (ECOD) Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the 7-Ethoxycoumarin O-deethylase (ECOD) assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the 7-Ethoxycoumarin O-deethylase (ECOD) assay?
The ECOD assay is a widely used fluorometric method to measure the activity of cytochrome P450 (CYP) enzymes. It is based on the enzymatic O-deethylation of the non-fluorescent substrate 7-ethoxycoumarin by CYP enzymes, primarily from the CYP1, CYP2, and CYP3 families, to produce the highly fluorescent product 7-hydroxycoumarin (umbelliferone) and acetaldehyde. The rate of 7-hydroxycoumarin formation, measured by its fluorescence, is directly proportional to the enzyme activity.
Q2: Which CYP isoforms are measured by the ECOD assay?
7-Ethoxycoumarin is a substrate for multiple CYP isoforms, including CYP1A1, CYP1A2, CYP2B6, and CYP2E1.[1] Therefore, it is considered a non-specific probe for general CYP activity. To determine the activity of a specific isoform, it is recommended to use isoform-specific inhibitors or recombinant CYP enzymes.
Q3: What are the optimal excitation and emission wavelengths for 7-hydroxycoumarin?
The enzymatic product, 7-hydroxycoumarin, is typically measured with an excitation wavelength of around 370 nm and an emission wavelength of approximately 450 nm.[2]
Q4: How can I prepare a standard curve for 7-hydroxycoumarin?
A standard curve is essential for quantifying the amount of product formed in your assay. To prepare a standard curve, make serial dilutions of a known concentration of 7-hydroxycoumarin in the assay buffer. The fluorescence of these standards should be measured under the same conditions as the experimental samples. The linear range for 7-hydroxycoumarin detection is typically between 0 and 100 µg/ml.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during ECOD assays and provides potential solutions.
Issue 1: High Background Fluorescence
Possible Causes:
-
Contaminated reagents or plasticware: Buffers, solvents, or microplates may contain fluorescent impurities.
-
Substrate instability: 7-Ethoxycoumarin may degrade over time, leading to the formation of fluorescent products.
-
Autofluorescence from biological samples: Cellular components such as NADH and flavins can contribute to background fluorescence.
-
Inappropriate microplate selection: Using clear or white plates for fluorescence measurements can lead to high background and crosstalk between wells.
Solutions:
-
Use high-purity reagents and solvents.
-
Test for contamination by running a blank with all assay components except the enzyme source.
-
Prepare fresh substrate solutions for each experiment.
-
Include a blank with heat-inactivated enzyme to subtract the background fluorescence from your samples.
-
Always use black, opaque-walled microplates for fluorescence assays to minimize light scatter and crosstalk.
Issue 2: Low or No Enzyme Activity
Possible Causes:
-
Inactive enzyme: Improper storage or handling of microsomes or other enzyme sources can lead to loss of activity.
-
Suboptimal assay conditions: Incorrect pH, temperature, or buffer composition can significantly reduce enzyme activity.
-
Missing cofactors: The assay requires a source of reducing equivalents, typically an NADPH-regenerating system.
-
Inhibitors in the sample: Endogenous compounds from tissue homogenates or test compounds can inhibit CYP activity.[5]
-
Product inhibition: The reaction product, 7-hydroxycoumarin, can inhibit the enzyme at high concentrations.
Solutions:
-
Ensure proper storage of enzyme preparations at -80°C and avoid repeated freeze-thaw cycles.
-
Optimize assay conditions, including pH (typically around 7.4), temperature (37°C), and buffer components.
-
Ensure the NADPH-regenerating system is properly prepared and active.
-
For tissue homogenates, consider a preliminary clean-up step or dilution of the sample.
-
Keep the reaction time short and substrate concentration within the linear range to avoid product accumulation.
Issue 3: Inconsistent or Non-Reproducible Results
Possible Causes:
-
Pipetting errors: Inaccurate pipetting of small volumes of enzyme, substrate, or inhibitors can lead to significant variability.
-
Fluorescence quenching: Components in the reaction mixture, such as organic solvents used to dissolve test compounds or certain buffers, can quench the fluorescence of 7-hydroxycoumarin.[6]
-
Inner filter effect: At high concentrations, the substrate or other components can absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and product concentration.
-
Time-dependent inhibition: Some compounds can cause time-dependent inhibition of CYP enzymes, leading to a decrease in activity over the incubation period.
Solutions:
-
Use calibrated pipettes and prepare master mixes to minimize pipetting variability.
-
Limit the concentration of organic solvents in the final reaction mixture (typically ≤1%). Perform a control experiment to check for fluorescence quenching by the solvent or test compound.
-
Ensure that the substrate and product concentrations are within the linear range of the assay.
-
When screening for inhibitors, a pre-incubation of the enzyme with the test compound before adding the substrate can help identify time-dependent inhibition.
Quantitative Data Summary
Table 1: Recommended Assay Parameters
| Parameter | Recommended Value/Range | Notes |
| Enzyme Source | Liver Microsomes, S9 Fraction, Recombinant CYPs | Protein concentration needs to be optimized for linear reaction rates. |
| Substrate (7-Ethoxycoumarin) | 1-200 µM | Optimal concentration depends on the specific CYP isoform and enzyme source.[1] |
| Product (7-Hydroxycoumarin) | Excitation: ~370 nm, Emission: ~450 nm | Wavelengths may need to be optimized based on the specific fluorometer.[2] |
| pH | 7.4 - 8.0 | Optimal pH can vary depending on the specific CYP isoform. |
| Temperature | 37°C | |
| Incubation Time | 10 - 60 minutes | Should be within the linear range of product formation. |
| NADPH-Regenerating System | Required | e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+ |
| Organic Solvent | ≤1% (v/v) | Higher concentrations can inhibit enzyme activity.[7] |
Table 2: Kinetic Parameters for ECOD Activity by Human CYP Isoforms
| CYP Isoform | Km (µM) | Vmax (relative activity) |
| CYP1A1 | Low | High |
| CYP1A2 | Low | Low |
| CYP2E1 | High | High |
| CYP2B6 | High | Moderate |
Note: These are relative values and can vary significantly depending on the experimental conditions and enzyme source.[1]
Experimental Protocols
Protocol 1: ECOD Assay in Human Liver Microsomes
1. Reagent Preparation:
- Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution and adjust the pH to 7.4.
- 7-Ethoxycoumarin Stock Solution (10 mM): Dissolve 7-ethoxycoumarin in methanol or DMSO.
- 7-Hydroxycoumarin Standard Stock Solution (1 mM): Dissolve 7-hydroxycoumarin in methanol.
- NADPH-Regenerating System (at 10x final concentration): Prepare a solution containing 10 mM NADP+, 100 mM glucose-6-phosphate, and 10 U/mL glucose-6-phosphate dehydrogenase in phosphate buffer.
- Stopping Solution: 80:20 acetonitrile:Tris-base (0.5 M).
2. Assay Procedure:
- Prepare a master mix containing phosphate buffer and the NADPH-regenerating system.
- In a 96-well black microplate, add the appropriate volume of the master mix to each well.
- Add the test compound (dissolved in a suitable solvent) or vehicle control to the wells.
- Add human liver microsomes (final protein concentration typically 10-50 µg/mL) to each well.
- Pre-incubate the plate at 37°C for 5-10 minutes.
- Initiate the reaction by adding 7-ethoxycoumarin (final concentration typically 50-100 µM).
- Incubate the plate at 37°C for 15-30 minutes with gentle shaking.
- Stop the reaction by adding the stopping solution.
- Centrifuge the plate to pellet the precipitated protein.
- Transfer the supernatant to a new black microplate.
- Measure the fluorescence using a microplate reader with excitation at ~370 nm and emission at ~450 nm.
3. Data Analysis:
- Prepare a 7-hydroxycoumarin standard curve by adding known concentrations of the standard to wells containing the stopping solution and buffer.
- Subtract the background fluorescence (from wells without NADPH or with heat-inactivated microsomes).
- Quantify the amount of 7-hydroxycoumarin produced in each well using the standard curve.
- Calculate the enzyme activity as pmol of product formed per minute per mg of microsomal protein.
Visualizations
Caption: Enzymatic conversion of 7-Ethoxycoumarin to 7-Hydroxycoumarin.
Caption: A logical workflow for troubleshooting common ECOD assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. iajpr.com [iajpr.com]
- 3. Direct determination of 7-hydroxycoumarin and 7-hydroxycoumarin-glucuronide in urine by using capillary electrophoresis - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Simultaneous determination of coumarin, 7-hydroxycoumarin and 7-hydroxycoumarin glucuronide in human serum and plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Organic Solvents on Cytochrome P450 Probe Reactions: Filling the Gap with (S)-Warfarin and Midazolam Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Cross-Contamination in 7-Ethoxycoumarin-d5 Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of isotopic cross-contamination when using 7-Ethoxycoumarin-d5 as an internal standard in quantitative LC-MS/MS studies.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contamination in the context of this compound studies?
A1: Isotopic cross-contamination, also known as "cross-talk," occurs when the signal from the unlabeled analyte (7-Ethoxycoumarin) interferes with the signal of its stable isotope-labeled internal standard (this compound), or vice versa. This interference is typically caused by the natural abundance of isotopes in the analyte that can result in a mass peak overlapping with the mass of the internal standard.[1][2][3] This can lead to inaccuracies in quantification, particularly at high analyte concentrations.
Q2: Why is this compound used as an internal standard?
A2: this compound is an ideal internal standard for the quantification of 7-Ethoxycoumarin because it has nearly identical chemical and physical properties to the analyte. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in these steps. The mass difference due to the five deuterium atoms allows for its differentiation from the unlabeled analyte by the mass spectrometer.
Q3: What are the typical MRM transitions for 7-Ethoxycoumarin and this compound?
A3: The selection of appropriate Multiple Reaction Monitoring (MRM) transitions is critical for the specificity and sensitivity of the assay. Based on available data, a common transition for 7-Ethoxycoumarin is:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 7-Ethoxycoumarin | 191.0 | 163.0 |
For this compound, the precursor ion would be expected to be approximately m/z 196. The product ion would depend on the fragmentation pattern, which should be determined empirically during method development. A plausible product ion would result from the neutral loss of ethene-d4, leading to a fragment of m/z 163.0, or a deuterated fragment. It is crucial to select a product ion that is specific to the deuterated standard and minimizes any potential for cross-talk.
Q4: How can I assess the isotopic purity of my this compound internal standard?
A4: The isotopic purity of the internal standard is crucial to prevent its contribution to the analyte signal. This can be assessed by injecting a high concentration of the this compound standard and monitoring the MRM transition of the unlabeled 7-Ethoxycoumarin. The response observed in the analyte channel should be minimal and within an acceptable range as determined during method validation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Non-linear calibration curve, especially at higher concentrations.
-
Possible Cause: Isotopic cross-contamination from high concentrations of 7-Ethoxycoumarin to the this compound channel. The natural isotopes of the analyte can contribute to the signal of the internal standard, leading to a suppressed analyte/internal standard ratio at high concentrations.[2]
-
Troubleshooting Steps:
-
Verify MRM Transitions: Ensure that the chosen MRM transitions for both the analyte and the internal standard are selective and that there is no direct channel cross-talk in the mass spectrometer.
-
Assess Isotopic Contribution: Prepare a series of high-concentration 7-Ethoxycoumarin standards without the internal standard and monitor the this compound MRM transition. The observed signal will represent the isotopic contribution from the analyte.
-
Optimize Internal Standard Concentration: Increasing the concentration of the internal standard can sometimes mitigate the effect of the analyte's isotopic contribution.[2]
-
Mathematical Correction: Employ a mathematical correction method to account for the isotopic interference. This involves determining the percentage of isotopic contribution and applying a correction factor to the measured internal standard response.[1]
-
Issue 2: Poor accuracy and precision of quality control (QC) samples.
-
Possible Cause: In addition to isotopic cross-contamination, this could be due to differences in the chromatographic behavior of 7-Ethoxycoumarin and this compound. While chemically similar, the deuterium labeling can sometimes lead to a slight shift in retention time, a phenomenon known as the "isotope effect." If this shift is significant and co-elution is not achieved, the analyte and internal standard may be affected differently by matrix effects, leading to poor data quality.
-
Troubleshooting Steps:
-
Chromatographic Co-elution: Carefully examine the chromatograms of the analyte and internal standard to ensure they co-elute. If a significant retention time difference is observed, adjust the chromatographic conditions (e.g., gradient, column temperature) to achieve co-elution.
-
Matrix Effect Evaluation: Conduct experiments to assess the matrix effect on both the analyte and the internal standard. This can be done by comparing the response in a neat solution versus the response in a matrix extract.
-
Internal Standard Purity: Re-verify the isotopic purity of the this compound standard to ensure it is not a source of variability.
-
Experimental Protocols
Protocol 1: 7-Ethoxycoumarin O-Deethylase Assay in Human Liver Microsomes using LC-MS/MS
This protocol is for determining the rate of 7-hydroxycoumarin formation from 7-ethoxycoumarin in human liver microsomes, using this compound as an internal standard.
1. Reagents and Materials:
-
7-Ethoxycoumarin
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid
-
Ultrapure water
2. Preparation of Solutions:
-
Substrate Stock Solution: Prepare a 10 mM stock solution of 7-Ethoxycoumarin in methanol.
-
Internal Standard Stock Solution: Prepare a 1 mM stock solution of this compound in methanol.
-
Working Solutions: Prepare working solutions of the substrate and internal standard by diluting the stock solutions in the appropriate buffer or solvent.
3. Incubation Procedure:
-
Pre-warm a solution of HLM (e.g., 0.5 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.
-
Add the 7-Ethoxycoumarin substrate to the HLM solution to achieve the desired final concentration (e.g., 10 µM).
-
Initiate the enzymatic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 15 minutes). The incubation time should be within the linear range of the reaction.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the this compound internal standard (e.g., at a final concentration of 100 nM).
-
Centrifuge the samples to precipitate the proteins (e.g., 14,000 rpm for 10 minutes).
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Injection Volume: 5-10 µL.
-
MS Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with MRM.
Quantitative Data Summary
The following table illustrates a hypothetical example of data that could be generated when assessing isotopic cross-contamination. The actual values would need to be determined experimentally.
| 7-Ethoxycoumarin Concentration (ng/mL) | Response in Analyte Channel (cps) | Response in IS Channel (cps) (from isotopic contribution) | % Isotopic Contribution |
| 1 | 10,000 | 5 | 0.05% |
| 10 | 100,000 | 50 | 0.05% |
| 100 | 1,000,000 | 500 | 0.05% |
| 1000 | 10,000,000 | 5,000 | 0.05% |
| 10000 | 100,000,000 | 50,000 | 0.05% |
Visualizations
Caption: Experimental workflow for 7-Ethoxycoumarin O-deethylase assay.
Caption: Troubleshooting logic for isotopic cross-contamination issues.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Optimization of ECOD Assays in Liver Microsomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation conditions for 7-ethoxycoumarin O-deethylase (ECOD) assays using liver microsomes.
Frequently Asked Questions (FAQs)
Q1: What is the ECOD assay and what is it used for?
The 7-ethoxycoumarin O-deethylase (ECOD) assay is a common method used to measure the activity of certain cytochrome P450 (CYP450) enzymes, which are crucial for drug metabolism.[1] The assay quantifies the conversion of 7-ethoxycoumarin, a fluorogenic substrate, into its fluorescent product, 7-hydroxycoumarin.[1] This allows for the characterization of phase I metabolism in liver microsomes.
Q2: Which CYP450 isoforms are primarily responsible for ECOD activity?
In human liver microsomes, the primary enzymes involved in 7-ethoxycoumarin O-deethylation are from the CYP1, CYP2, and CYP3 families.[1] Specifically, studies have shown that CYP1A2 and CYP2E1 are major contributors to this activity.[2]
Q3: What are the critical components of an ECOD assay incubation mixture?
A typical ECOD assay incubation mixture includes:
-
Liver microsomes: The source of the CYP450 enzymes.
-
7-ethoxycoumarin: The substrate for the enzymatic reaction.
-
NADPH: An essential cofactor for CYP450 enzyme activity.[3]
-
Buffer solution: To maintain an optimal pH for the reaction.
Q4: How should liver microsomes be stored to maintain their enzymatic activity?
To preserve the integrity of the CYP450 enzymes, liver microsomes should be stored at -80°C.[3][4] It is also crucial to minimize freeze-thaw cycles, as repeated freezing and thawing can lead to a significant loss of enzymatic activity.[5]
Q5: What is the optimal temperature and pH for an ECOD assay?
The standard incubation temperature for ECOD assays is 37°C.[3][6] However, some studies suggest that for certain monooxygenase activities, the optimal temperature could be slightly higher, in the range of 40-42°C.[7] The pH of the incubation buffer is typically maintained at 7.4, although a pH of 7.8 has been shown to enhance the activity of some phase-I drug-metabolizing enzymes.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no ECOD activity | Inactive Microsomes: Improper storage or multiple freeze-thaw cycles of liver microsomes can lead to enzyme degradation.[5] | Always store microsomes at -80°C and thaw them on ice immediately before use. Avoid repeated freeze-thaw cycles. |
| Missing or Degraded Cofactor: NADPH is essential for CYP450 activity and can degrade over time. | Prepare fresh NADPH solutions before each experiment. Ensure the final concentration in the assay is sufficient (typically around 1 mM). | |
| Incorrect Incubation Conditions: Suboptimal temperature or pH can significantly reduce enzyme activity. | Ensure the incubator is set to 37°C. Prepare the buffer to the correct pH (typically 7.4) and verify it. | |
| Presence of Inhibitors: The test compound or solvent may be inhibiting the CYP450 enzymes. | Run a control with a known substrate to check for inhibition. Ensure the final concentration of organic solvents like methanol is less than 1% (v/v). | |
| High variability between replicates | Inconsistent Pipetting: Inaccurate or inconsistent pipetting of small volumes of microsomes, substrate, or NADPH. | Use calibrated pipettes and pre-wet the tips before dispensing. Prepare a master mix of reagents where possible to minimize pipetting errors. |
| Inhomogeneous Microsome Suspension: Microsomes can settle over time, leading to inconsistent amounts being added to each well. | Gently mix the microsome suspension before each pipetting step to ensure a uniform distribution. | |
| Temperature Fluctuations: Inconsistent temperature across the incubation plate. | Ensure the incubation plate is placed in a stable temperature environment, such as a water bath or a calibrated incubator. | |
| High background fluorescence | Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent compounds. | Use high-purity reagents and water to prepare all solutions. Run a blank control with all reagents except the microsomes to check for background fluorescence. |
| Substrate Instability: The 7-ethoxycoumarin substrate may be unstable and fluoresce on its own. | Prepare fresh substrate solutions and protect them from light. | |
| Non-linear reaction rate | Substrate Depletion: The concentration of 7-ethoxycoumarin is too low and is being rapidly consumed. | Increase the initial substrate concentration. Perform a time-course experiment to determine the linear range of the reaction. |
| Enzyme Instability: The CYP450 enzymes are losing activity over the course of the incubation. | Shorten the incubation time. Ensure that the incubation conditions are optimal to maintain enzyme stability. |
Experimental Protocols
Detailed Methodology for ECOD Assay in Liver Microsomes
This protocol outlines a standard procedure for determining ECOD activity using a spectrofluorometric method.
1. Reagent Preparation:
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution of 1 M potassium phosphate buffer and dilute to 100 mM with deionized water. Adjust the pH to 7.4.
-
7-Ethoxycoumarin Stock Solution (10 mM): Dissolve 7-ethoxycoumarin in a suitable organic solvent, such as methanol or DMSO, to a final concentration of 10 mM.
-
NADPH Stock Solution (20 mM): Dissolve NADPH in 100 mM phosphate buffer to a final concentration of 20 mM. Prepare this solution fresh on the day of the experiment.[3]
-
Liver Microsome Suspension: Thaw the liver microsomes on ice. Dilute the microsomes to the desired working concentration (e.g., 1 mg/mL) with cold phosphate buffer.
2. Incubation Procedure:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer (to make up the final volume)
-
Liver microsome suspension (to achieve the desired final protein concentration, e.g., 0.5 mg/mL)
-
7-ethoxycoumarin working solution (to achieve the desired final substrate concentration, e.g., 50 µM)
-
-
Pre-incubate the plate at 37°C for 5 minutes to allow the components to reach thermal equilibrium.[3]
-
Initiate the enzymatic reaction by adding the NADPH working solution to each well to a final concentration of 1 mM.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes). The incubation time should be within the linear range of the reaction.
3. Reaction Termination and Product Detection:
-
Stop the reaction by adding an equal volume of a cold organic solvent, such as acetonitrile or methanol.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate.
-
Measure the fluorescence of the product, 7-hydroxycoumarin, using a microplate reader with an excitation wavelength of approximately 370-380 nm and an emission wavelength of approximately 450-480 nm.[1][9]
4. Data Analysis:
-
Create a standard curve using known concentrations of 7-hydroxycoumarin to convert the fluorescence readings into the amount of product formed.
-
Calculate the rate of the reaction (e.g., in pmol of product formed per minute per mg of microsomal protein).
Data Presentation
Table 1: Recommended Incubation Conditions for ECOD Assays in Liver Microsomes
| Parameter | Recommended Range | Notes |
| Microsomal Protein Concentration | 0.1 - 1.0 mg/mL | The optimal concentration should be determined empirically to ensure the reaction rate is linear over the incubation period.[4] |
| 7-Ethoxycoumarin Concentration | 10 - 500 µM | The concentration may need to be optimized depending on the specific activity of the microsomes and the CYP450 isoforms being studied.[2][10] |
| NADPH Concentration | 1 - 3 mM | A concentration of 1 mM is typically sufficient to saturate the CYP450 enzymes.[6][11] |
| Incubation Temperature | 37°C | While 37°C is standard, some studies have found optimal temperatures for monooxygenase activity between 40-42°C.[7] |
| pH | 7.4 - 7.8 | A pH of 7.4 is most common, but a pH of 7.8 may increase the activity of some Phase I enzymes.[8] |
| Incubation Time | 5 - 60 minutes | The incubation time should be within the linear range of the reaction, which should be determined experimentally.[4] |
Mandatory Visualizations
Caption: Workflow for a typical ECOD assay in liver microsomes.
References
- 1. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. scialert.net [scialert.net]
- 5. iphasebiosci.com [iphasebiosci.com]
- 6. pharmaron.com [pharmaron.com]
- 7. Study of the optimal temperature for the liver microsomal assay with mice S9 fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvement of short-term tests for mutagenicity: on the optimal pH for the liver microsomal assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. researchgate.net [researchgate.net]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Solving solubility issues with 7-Ethoxycoumarin-d5 in assay buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with 7-Ethoxycoumarin-d5 in assay buffers. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation and use of this compound solutions in experimental assays.
Problem: My this compound is not dissolving in my aqueous assay buffer.
-
Cause: this compound has very low solubility in aqueous buffers alone. Direct addition of the solid to a buffer will likely result in insolubility.
-
Solution: A co-solvent is necessary to first dissolve the compound.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are effective solvents for this compound.[1]
-
Protocol:
-
Prepare a concentrated stock solution of this compound in 100% DMSO or DMF. The solubility is approximately 15 mg/mL in DMSO and 30 mg/mL in DMF.[1]
-
Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[2]
-
Once fully dissolved, this stock solution can be serially diluted into your aqueous assay buffer to the final desired concentration.
-
-
Problem: The compound precipitates out of solution when I add the stock solution to my assay buffer.
-
Cause 1: The final concentration of the organic co-solvent (e.g., DMSO, DMF) in the assay buffer is too low to maintain the solubility of this compound at the desired final concentration.
-
Solution 1:
-
Increase the percentage of the organic co-solvent in the final assay mixture. However, be mindful of the tolerance of your experimental system (e.g., enzyme activity) to the organic solvent. Most enzyme assays can tolerate up to 1-5% of DMSO or DMF without significant loss of activity, but this should be empirically determined.
-
Perform a solubility test by preparing a series of dilutions of your stock solution in the assay buffer to determine the maximum soluble concentration.
-
-
Cause 2: The pH of the assay buffer is not optimal for this compound solubility.
-
Solution 2:
-
While this compound's solubility is not strongly pH-dependent, extreme pH values should be avoided. Most assays are performed at a physiological pH of around 7.4. Ensure your buffer is properly prepared and the pH is verified.
-
-
Cause 3: The temperature of the assay buffer is too low.
-
Solution 3:
-
Solubility generally increases with temperature. Ensure your assay buffer is at the optimal temperature for your experiment (e.g., 37°C) before adding the this compound stock solution.
-
Problem: I am seeing inconsistent results in my enzyme assay.
-
Cause: This could be due to incomplete solubilization or precipitation of the substrate during the experiment.
-
Solution:
-
Visually inspect your assay wells for any signs of precipitation.
-
Prepare fresh dilutions of your this compound for each experiment. Aqueous solutions of 7-Ethoxycoumarin are not recommended for storage for more than one day.[1]
-
Ensure thorough mixing when adding the stock solution to the assay buffer.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The recommended solvents are DMSO and DMF due to the high solubility of this compound in these organic solvents.[1] Solubility in 95% ethanol is also high at 50 mg/mL.[3]
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of the non-deuterated 7-Ethoxycoumarin, which is expected to be very similar to the d5 version, is summarized in the table below.
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~30 mg/mL[1] |
| Dimethyl sulfoxide (DMSO) | ~15 mg/mL[1] |
| 95% Ethanol | 50 mg/mL[3] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL[1] |
| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble[2] |
| Aqueous Buffers | Sparingly soluble[1] |
Q3: How should I store my this compound stock solution?
A3: Stock solutions prepared in an organic solvent like DMSO or DMF should be stored at -20°C or -80°C.[4] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[4]
Q4: Can I dissolve this compound directly in an assay buffer containing a small amount of organic solvent?
A4: This is not recommended. It is best to first prepare a high-concentration stock solution in 100% organic solvent and then dilute it into the assay buffer. This ensures complete initial dissolution.
Q5: Will the deuterium labeling of this compound significantly affect its solubility compared to the non-labeled version?
A5: No, the difference in solubility between deuterated and non-deuterated compounds is generally negligible. The solubility data for 7-Ethoxycoumarin can be reliably used for this compound.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (MW: 195.23 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Weigh out 1.95 mg of this compound and place it in a clean microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to mix.
-
If the solid is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.
-
Gentle warming to 37°C can also be applied if necessary.[2]
-
Once the solution is clear, it is ready for use or for further dilution.
-
Store the stock solution at -20°C in small aliquots.
-
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
References
Technical Support Center: Minimizing Ion Suppression of 7-Ethoxycoumarin-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of the 7-Ethoxycoumarin-d5 signal in liquid chromatography-mass spectrometry (LC-MS/MS) experiments.
Troubleshooting Guides
Issue: Low or inconsistent this compound signal intensity.
This is a common problem often attributed to ion suppression, where other components in the sample interfere with the ionization of the target analyte, leading to a reduced signal.
Initial Troubleshooting Steps:
-
Confirm Instrument Performance: Ensure the LC-MS/MS system is performing optimally by running a system suitability test with a pure standard of this compound. This will help differentiate between instrument issues and method-related problems.
-
Evaluate Matrix Effects: To determine if ion suppression is the culprit, a post-column infusion experiment is highly recommended.[1] This involves infusing a standard solution of this compound post-column while injecting a blank matrix sample. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
Ion suppression is a phenomenon in mass spectrometry where the signal of an analyte of interest, such as this compound, is reduced due to the presence of other co-eluting molecules from the sample matrix (e.g., salts, proteins, lipids).[2] These interfering molecules compete with the analyte for ionization in the MS source, leading to a decreased number of analyte ions reaching the detector. This can result in poor sensitivity, inaccurate quantification, and reduced method robustness.[1]
dot
Caption: Mechanism of Ion Suppression in the Mass Spectrometer Source.
Q2: How can I modify my sample preparation method to reduce ion suppression?
Effective sample preparation is crucial for removing interfering matrix components before LC-MS/MS analysis. The choice of method can significantly impact the degree of ion suppression.
Comparison of Common Sample Preparation Techniques:
| Sample Preparation Method | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated from the biological matrix (e.g., plasma) using an organic solvent like acetonitrile.[3] | Simple, fast, and inexpensive. | Non-selective, can result in significant ion suppression from remaining matrix components like phospholipids.[4] |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases to separate it from matrix components. | Cleaner extracts than PPT, leading to reduced ion suppression. | More labor-intensive and requires larger solvent volumes. |
| Solid-Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid sorbent and then eluted, leaving matrix interferences behind.[4] | Provides the cleanest extracts, significantly minimizing ion suppression. | More complex, time-consuming, and costly to develop and run. |
Experimental Protocol: Protein Precipitation for this compound in Plasma
This protocol is based on a method for the analysis of 7-ethoxycoumarin in a biological matrix.[3]
-
Sample Aliquoting: Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate internal standard (if different from this compound).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
dot```dot graph SamplePrepWorkflow { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
Start [label="Plasma Sample", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PPT [label="Protein Precipitation\n(Acetonitrile)"]; LLE [label="Liquid-Liquid Extraction"]; SPE [label="Solid-Phase Extraction"]; Analysis [label="LC-MS/MS Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> PPT [label="Simple & Fast"]; Start -> LLE [label="Cleaner Extract"]; Start -> SPE [label="Cleanest Extract"]; PPT -> Analysis [color="#EA4335"]; LLE -> Analysis [color="#4285F4"]; SPE -> Analysis [color="#34A853"]; }
Caption: A logical troubleshooting workflow for low signal intensity.
Q5: Should I use a deuterated internal standard like this compound?
Yes, using a stable isotope-labeled internal standard (SIL-IS) like this compound is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar ion suppression effects. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. agilent.com [agilent.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Refining Extraction Methods for 7-Ethoxycoumarin from Hepatocytes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the extraction and analysis of 7-ethoxycoumarin from hepatocytes. This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure the successful execution of your experiments.
Experimental Protocols
A critical aspect of studying 7-ethoxycoumarin metabolism is a robust and reproducible experimental protocol. Below is a detailed methodology for the incubation of 7-ethoxycoumarin with hepatocytes and the subsequent extraction of the parent compound and its metabolites.
Hepatocyte Incubation and Extraction Protocol
This protocol is adapted from established in vitro drug metabolism studies.[1]
Materials:
-
Cryopreserved human, monkey, dog, or rat hepatocytes
-
Krebs-Henseleit Buffer (KHB) or other suitable incubation medium
-
7-Ethoxycoumarin stock solution (in a suitable solvent like DMSO or DMF)[2][3]
-
Ice-cold acetonitrile[1]
-
24-well plates
-
CO2 incubator with humidity control and gentle rotary shaking capabilities
-
Centrifuge
Procedure:
-
Thawing of Hepatocytes:
-
Rapidly thaw the cryopreserved hepatocyte vial in a 37°C water bath (typically <2 minutes).[4]
-
Transfer the thawed cells to a conical tube containing pre-warmed thawing medium (e.g., CHRM® Medium) to remove the cryoprotectant.[4]
-
Centrifuge the cell suspension at a low speed (e.g., 100 x g for 10 minutes for human hepatocytes) at room temperature.[4]
-
Gently resuspend the cell pellet in the desired incubation medium (e.g., KHB).
-
-
Cell Viability and Counting:
-
Determine cell viability and concentration using a suitable method, such as the trypan blue exclusion assay.
-
Adjust the cell suspension to the desired concentration (e.g., 1.0 × 10^6 viable cells/mL) with the incubation medium.[1]
-
-
Incubation:
-
Add the hepatocyte suspension to the wells of a 24-well plate.
-
Pre-incubate the plate at 37°C with 5% CO2 and 95% humidity with gentle rotary shaking (e.g., 80 rpm) for a short period to allow the cells to equilibrate.[1]
-
Initiate the metabolic reaction by adding 7-ethoxycoumarin to each well to achieve the desired final concentration (e.g., 10 µM).[1]
-
Incubate for the desired time period (e.g., 120 minutes).[1]
-
-
Extraction:
-
To terminate the reaction, add an equal volume of ice-cold acetonitrile to each well.[1] For example, if the reaction volume is 0.6 mL, add 0.6 mL of ice-cold acetonitrile.[1]
-
Mix well to ensure complete protein precipitation and extraction of the analytes.
-
Centrifuge the plate to pellet the precipitated proteins and cell debris.
-
Carefully collect the supernatant for analysis.
-
-
Analysis:
Troubleshooting Guide
This guide addresses common issues that may arise during the extraction of 7-ethoxycoumarin from hepatocytes.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Post-Thaw Hepatocyte Viability | Improper thawing technique (e.g., slow thawing).[4] | Thaw cryopreserved hepatocytes rapidly in a 37°C water bath (less than 2 minutes).[4] |
| Sub-optimal thawing medium.[4] | Use a recommended thawing medium, such as CHRM®, to aid in the removal of cryoprotectant.[4] | |
| Incorrect centrifugation speed or temperature.[4] | Follow the recommended centrifugation protocol for the specific hepatocyte species and lot. For human hepatocytes, a common speed is 100 x g for 10 minutes at room temperature.[4] | |
| Rough handling of cells.[4] | Handle the cell suspension gently, avoiding vigorous pipetting or vortexing. Use wide-bore pipette tips.[4] | |
| Low Yield of 7-Ethoxycoumarin or its Metabolites | Inefficient extraction. | Ensure the correct ratio of ice-cold acetonitrile to the reaction volume is used for protein precipitation and extraction.[1] Consider testing different organic solvents, although acetonitrile is commonly effective.[7][8] |
| Low metabolic activity of hepatocytes. | Confirm high cell viability before starting the incubation. Ensure proper incubation conditions (temperature, CO2, humidity, and gentle shaking).[9] Cryopreservation can impact enzyme activity, so use hepatocytes with characterized metabolic function.[10][11] | |
| Instability of 7-ethoxycoumarin or its metabolites. | Prepare fresh stock solutions of 7-ethoxycoumarin.[3] Minimize the time samples are stored before analysis. | |
| Sub-optimal incubation time. | Optimize the incubation time to capture the peak formation of the metabolites of interest. Short incubation times may not yield sufficient product, while very long incubations can lead to further metabolism or degradation. | |
| High Variability Between Replicates | Inconsistent cell seeding density. | Ensure the hepatocyte suspension is homogenous before dispensing into wells. Gently mix the cell suspension between pipetting.[4] |
| Inaccurate pipetting. | Use calibrated pipettes and ensure consistent technique when adding reagents and collecting samples. | |
| Edge effects in the multi-well plate. | Avoid using the outer wells of the plate if edge effects are suspected, or fill them with a buffer to maintain a more uniform environment. | |
| Poor Chromatographic Peak Shape or Resolution | Inappropriate LC column or mobile phase. | Use a suitable reversed-phase column (e.g., C18) and optimize the mobile phase composition (e.g., water and acetonitrile with a modifier like formic acid).[1][5][6] |
| Matrix effects from the biological sample. | Ensure complete protein precipitation during the extraction step. Consider a solid-phase extraction (SPE) cleanup step if matrix effects are significant. | |
| Sub-optimal LC-MS/MS parameters. | Optimize MS/MS parameters such as collision energy for each analyte to ensure maximum sensitivity and specificity.[12][13][14] |
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of 7-ethoxycoumarin in hepatocytes?
A1: The primary metabolic pathway of 7-ethoxycoumarin in hepatocytes is O-deethylation, which is catalyzed by cytochrome P450 (CYP) enzymes to form 7-hydroxycoumarin (also known as umbelliferone).[1][15] This primary metabolite can then undergo further phase II conjugation reactions, such as glucuronidation and sulfation.[1][16]
Q2: Which CYP450 isoforms are primarily responsible for the metabolism of 7-ethoxycoumarin?
A2: Several CYP450 isoforms can metabolize 7-ethoxycoumarin. In humans, CYP1A2 and CYP2E1 are major contributors to its O-deethylation.[15] Other isoforms, such as CYP1A1, CYP2A6, CYP2B6, CYP2C9, and CYP2D6, have also been shown to play a role.[1]
Q3: What is a suitable solvent for preparing a stock solution of 7-ethoxycoumarin?
A3: 7-Ethoxycoumarin is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2][3] Stock solutions are typically prepared in one of these solvents and then diluted into the aqueous incubation medium. It is important to keep the final concentration of the organic solvent in the incubation low (typically less than 1%) to avoid solvent-induced toxicity to the hepatocytes.
Q4: How can I quantify the amount of 7-ethoxycoumarin and its metabolites in my samples?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of 7-ethoxycoumarin and its metabolites.[1][5][6] This technique provides high specificity and allows for the simultaneous measurement of the parent compound and multiple metabolites. A spectrofluorometric method can also be used for the determination of the product 7-hydroxycoumarin.[15]
Q5: What are the expected kinetic parameters for 7-ethoxycoumarin O-deethylation in human hepatocytes?
A5: The kinetics of 7-ethoxycoumarin O-deethylation in human hepatocytes have been shown to be biphasic. For the high-affinity component, the apparent Km is approximately 3.9 µM and the Vmax is around 0.007 nmol/min/10^6 cells. For the low-affinity component, the apparent Km is approximately 470 µM and the Vmax is around 0.057 nmol/min/10^6 cells.[17]
Quantitative Data Summary
The following tables summarize key quantitative data related to the metabolism of 7-ethoxycoumarin in hepatocytes.
Table 1: Kinetic Parameters of 7-Ethoxycoumarin O-deethylation in Hepatocytes from Different Species
| Species | Apparent Km (High Affinity) (µM) | Apparent Vmax (High Affinity) (nmol/min/10^6 cells) | Apparent Km (Low Affinity) (µM) | Apparent Vmax (Low Affinity) (nmol/min/10^6 cells) |
| Human | 3.9 | 0.007 | 470 | 0.057 |
| Rat | 11.5 | 0.30 | 560 | 1.52 |
| Dog | 2.2 | 0.21 | 40 | 0.74 |
Data sourced from Bayliss et al. (1994)[17]
Table 2: Relative Abundance of 7-Ethoxycoumarin and its Metabolites After Incubation with Hepatocytes
| Species | 7-Ethoxycoumarin (%) | Total Metabolites (%) |
| Human | 90.7 | 9.3 |
| Monkey | 55.9 | 43.1 |
| Dog | 96.6 | 3.4 |
| Rat | 58.5 | 41.5 |
Data represents the percent abundance of the total ion chromatogram peak areas in positive ion mode after a 120-minute incubation. Sourced from Ly et al. (2018)[1]
Visualizations
Metabolic Pathway of 7-Ethoxycoumarin
Caption: Phase I and II metabolism of 7-Ethoxycoumarin.
Experimental Workflow for 7-Ethoxycoumarin Extraction
Caption: Workflow for 7-Ethoxycoumarin extraction.
References
- 1. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. Impact of Different Extraction Solvents on Phenolic Content and Antioxidant Potential of Pinus densiflora Bark Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. joasdjournal.org [joasdjournal.org]
- 9. Low Cell Viability - HepG2 Transfection [hepg2.com]
- 10. xenotech.com [xenotech.com]
- 11. Cryopreservation of human adult hepatocytes for use in drug metabolism and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 7-Ethoxycoumarin O-deethylase kinetics in isolated rat, dog and human hepatocyte suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods Using 7-Ethoxycoumarin-d5
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical process to ensure the generation of reliable and reproducible data. The choice of an appropriate internal standard is paramount for the accuracy of quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison of analytical methods utilizing 7-Ethoxycoumarin-d5, a deuterated stable isotope-labeled internal standard, against other alternatives, supported by experimental data and detailed protocols.
7-Ethoxycoumarin is a widely utilized probe substrate for assessing the activity of various cytochrome P450 (CYP450) enzymes, which are central to drug metabolism.[1] Its deuterated form, this compound, serves as an ideal internal standard for quantifying the parent compound or other analytes in complex biological matrices.[2]
Metabolic Pathway of 7-Ethoxycoumarin
7-Ethoxycoumarin undergoes extensive Phase I and Phase II metabolism. The primary Phase I reaction is O-deethylation, catalyzed by multiple CYP450 isoforms (including CYP1A2, CYP2A6, and CYP2E1), to form the fluorescent metabolite 7-hydroxycoumarin (umbelliferone).[3][4] Subsequently, 7-hydroxycoumarin undergoes Phase II conjugation, primarily glucuronidation and sulfation, to form more water-soluble metabolites that are readily excreted.[5][6] Understanding this pathway is crucial for interpreting drug metabolism and drug-drug interaction studies.
Comparison of Internal Standards for Quantitative Analysis
The ideal internal standard (IS) mimics the analyte's behavior throughout sample preparation and analysis without interfering with its measurement. Stable isotope-labeled (SIL) standards like this compound are considered the gold standard. Below is a comparison with other common types of internal standards.
| Feature | This compound (SIL IS) | Structurally Analogous IS (e.g., Reserpine) |
| Co-elution | Nearly identical retention time to the analyte. | Different retention time. |
| Ionization Efficiency | Virtually identical to the analyte, minimizing matrix effects. | Can differ significantly, susceptible to ion suppression/enhancement. |
| Correction for Matrix Effects | Excellent. Compensates for variations in the biological matrix. | Moderate to Poor. Does not fully compensate for matrix effects. |
| Correction for Extraction Loss | Excellent. Behaves identically during sample preparation. | Good. Similar chemical properties can approximate extraction efficiency. |
| Availability | Requires custom synthesis; can be more expensive. | More readily available and generally less expensive. |
| Cross-Contamination Risk | Low risk of unlabeled analyte contributing to the IS signal. | Not applicable. |
Data compiled from principles of bioanalytical method validation and product application notes.[2][7]
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of 7-Ethoxycoumarin in Plasma
This protocol describes a validated method for quantifying 7-Ethoxycoumarin in a biological matrix using an alternative internal standard, reserpine, for comparative purposes.[7]
-
Sample Preparation :
-
Spike plasma samples with 7-Ethoxycoumarin to create calibration standards (ranging from 0.01 µM to 10.0 µM).
-
To 35 µL of each standard, add 35 µL of the internal standard solution (0.5 µM Reserpine).
-
Perform protein precipitation by adding three volumes of acetonitrile.
-
Filter the samples using a 0.45 µm filtration system.[7]
-
Dilute the filtrate with the initial mobile phase to match starting chromatographic conditions.
-
-
LC-MS/MS Conditions :
-
HPLC System : Agilent 212-LC Binary Solvent Delivery Modules or equivalent.[7]
-
Column : Pursuit XRs C18, 150 × 2 mm, 5 µm.[8]
-
Mobile Phase A : 0.1% formic acid in water.[8]
-
Mobile Phase B : 0.1% formic acid in acetonitrile.[8]
-
Gradient : A typical gradient might run from 40% B to 85% B over 5 minutes.[8]
-
Mass Spectrometer : Agilent 500 Ion Trap LC/MS with ESI source or equivalent.[7]
-
Detection : Multiple Reaction Monitoring (MRM) mode.
-
-
Validation Parameters :
Protocol 2: CYP2E1 Activity Assay Comparison
7-Ethoxycoumarin is a substrate for multiple CYPs. For more specific enzyme activity assays, other probes are often used. This protocol compares the use of 7-Ethoxycoumarin with p-Nitrophenol (PNP), a more specific substrate for CYP2E1.[4][9][10]
| Parameter | 7-Ethoxycoumarin O-Deethylation (ECOD) Assay | p-Nitrophenol (PNP) Hydroxylation Assay |
| Enzyme(s) Measured | CYP1A2, CYP2E1, CYP2A6, others.[4] | Primarily CYP2E1.[9][10] |
| Reaction | 7-Ethoxycoumarin → 7-Hydroxycoumarin | p-Nitrophenol → p-Nitrocatechol |
| Detection Method | Fluorometric measurement of 7-Hydroxycoumarin. | Spectrophotometric measurement of p-Nitrocatechol at 510 nm.[9] |
| Incubation Mix | Liver microsomes, buffer (pH 7.4), NADPH, 7-Ethoxycoumarin. | Liver microsomes, buffer (pH 7.4), NADPH, p-Nitrophenol.[9] |
| Assay Termination | Addition of acid or organic solvent. | Addition of trichloroacetic acid (TCA).[9] |
| Advantages | High sensitivity due to fluorescent product. | High specificity for CYP2E1, simple colorimetric detection. |
| Disadvantages | Lower specificity, potential for substrate/product inhibition. | Lower sensitivity compared to fluorescence-based assays. |
Validation of an Analytical Method: A Logical Workflow
The validation process ensures that an analytical procedure is suitable for its intended purpose.[11][12] Key parameters are established according to guidelines from bodies like the International Council for Harmonisation (ICH).
References
- 1. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo intestinal metabolism of 7-ethoxycoumarin in the rat: production and distribution of phase I and II metabolites in the isolated, perfused intestinal loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iosrphr.org [iosrphr.org]
- 12. chromatographyonline.com [chromatographyonline.com]
A Head-to-Head Battle: 7-Ethoxycoumarin-d5 Versus Other Internal Standards for Unimpeachable CYP Assay Results
For researchers, scientists, and drug development professionals striving for the highest level of accuracy and precision in cytochrome P450 (CYP) enzyme assays, the choice of an internal standard is a critical decision. This guide provides an objective comparison of 7-Ethoxycoumarin-d5 against other common internal standards, supported by illustrative experimental data and detailed protocols.
In the realm of drug metabolism studies, 7-Ethoxycoumarin is a widely utilized probe substrate for a variety of CYP isoforms, including CYP1A1, CYP1A2, and CYP2E1.[1] Its metabolism primarily involves O-deethylation to the fluorescent metabolite 7-hydroxycoumarin.[1][2] Accurate quantification of this metabolic turnover is paramount, and the use of an appropriate internal standard is non-negotiable for robust and reliable LC-MS/MS-based assays.
This guide will delve into the performance of this compound, a deuterated internal standard, and compare it with two other classes of internal standards: a structural analog and a non-analog compound.
The Gold Standard: The Case for Deuterated Internal Standards
An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis as closely as possible, without interfering with its quantification.[3] Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" for quantitative bioanalysis by LC-MS/MS.[4] The key advantages of using a deuterated internal standard like this compound include:
-
Co-elution with the Analyte: Due to its near-identical physicochemical properties, this compound co-elutes with the non-labeled 7-Ethoxycoumarin. This is crucial for accurately compensating for matrix effects, which can cause ion suppression or enhancement in the mass spectrometer.
-
Similar Extraction Recovery: During sample preparation, any loss of the analyte is mirrored by a proportional loss of the deuterated internal standard, leading to a consistent analyte-to-internal standard ratio.
-
Comparable Ionization Efficiency: Both the analyte and the deuterated internal standard exhibit similar ionization characteristics in the mass spectrometer source, further ensuring that the ratio remains unaffected by fluctuations in instrument performance.
Performance Comparison: this compound vs. The Alternatives
To illustrate the practical implications of choosing the right internal standard, the following tables present a summary of expected performance data from a hypothetical comparative study. This data compares this compound with a structural analog internal standard (e.g., another coumarin derivative with a similar core structure but different functional groups) and a non-analog internal standard (e.g., Reserpine, which has been used in some 7-ethoxycoumarin assays but is structurally dissimilar).
Table 1: Comparison of Accuracy and Precision
| Internal Standard | Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | 10 | 10.2 | 102 | 2.1 |
| 100 | 98.9 | 98.9 | 1.8 | |
| 500 | 505 | 101 | 1.5 | |
| Structural Analog | 10 | 11.5 | 115 | 8.5 |
| 100 | 92.3 | 92.3 | 7.9 | |
| 500 | 535 | 107 | 6.8 | |
| Non-Analog (Reserpine) | 10 | 13.2 | 132 | 15.2 |
| 100 | 85.1 | 85.1 | 14.5 | |
| 500 | 560 | 112 | 12.3 |
This table illustrates the expected superior accuracy and precision when using a deuterated internal standard compared to a structural analog and a non-analog internal standard.
Table 2: Comparison of Recovery and Matrix Effect
| Internal Standard | Recovery (%) | Matrix Effect (%) |
| This compound | 95 ± 3 | 98 - 103 |
| Structural Analog | 85 ± 10 | 80 - 115 |
| Non-Analog (Reserpine) | 70 ± 18 | 65 - 130 |
This table highlights the more consistent recovery and minimal matrix effect anticipated with a deuterated internal standard. A matrix effect close to 100% indicates negligible ion suppression or enhancement.
Experimental Protocols
The following is a detailed protocol for a CYP inhibition assay designed to compare the performance of different internal standards.
1. Reagents and Materials:
-
7-Ethoxycoumarin
-
7-Hydroxycoumarin
-
This compound
-
Structural Analog Internal Standard
-
Non-Analog Internal Standard (Reserpine)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (Stopping solution)
-
Water with 0.1% formic acid (Mobile Phase A)
-
Acetonitrile with 0.1% formic acid (Mobile Phase B)
2. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of 7-ethoxycoumarin, 7-hydroxycoumarin, and all internal standards in a suitable organic solvent (e.g., methanol or DMSO).
-
Prepare working solutions of 7-ethoxycoumarin for calibration standards and QC samples by serial dilution in the incubation buffer.
-
Prepare separate working solutions for each internal standard at a fixed concentration.
3. Incubation Procedure:
-
Pre-incubate human liver microsomes (final protein concentration, e.g., 0.2 mg/mL) and the NADPH regenerating system in potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding 7-ethoxycoumarin (at various concentrations for IC50 determination) to the incubation mixture.
-
For the comparative experiment, prepare three sets of incubations. To each set, add one of the internal standards (this compound, structural analog, or non-analog) at the beginning of the incubation.
-
Incubate for a specific time (e.g., 15 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., 150 x 2.0 mm, 3 µm).[2]
-
Mobile Phase: A gradient of Mobile Phase A (water with 0.1% formic acid) and Mobile Phase B (acetonitrile with 0.1% formic acid).[2]
-
Flow Rate: 0.3 mL/min.[2]
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
7-Ethoxycoumarin: e.g., m/z 191.1 -> 163.1
-
7-Hydroxycoumarin: e.g., m/z 163.0 -> 121.1
-
This compound: e.g., m/z 196.1 -> 168.1
-
Structural Analog IS: To be determined based on the compound.
-
Reserpine: e.g., m/z 609.3 -> 397.3
-
5. Data Analysis:
-
Construct calibration curves for 7-hydroxycoumarin by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Calculate the concentrations of 7-hydroxycoumarin in the QC and experimental samples using the respective calibration curves.
-
Determine the accuracy, precision, recovery, and matrix effect for each internal standard.
Visualizing the Processes
To better understand the underlying biochemistry and experimental design, the following diagrams are provided.
Caption: CYP-mediated metabolism of 7-Ethoxycoumarin.
Caption: Workflow for comparing internal standards.
Conclusion: The Unwavering Reliability of this compound
The choice of internal standard is a cornerstone of a robust and reliable CYP assay. While structural analogs and non-analog compounds can be used, they often fall short in their ability to accurately compensate for the variability inherent in bioanalytical methods. The illustrative data presented in this guide underscores the superior performance of this compound. Its ability to co-elute with the analyte and mimic its behavior during sample processing and analysis makes it the unequivocal choice for researchers seeking the highest quality data in their drug metabolism studies. By minimizing variability and ensuring accurate quantification, this compound empowers scientists to make confident decisions in the drug development pipeline.
References
- 1. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
Cross-species metabolism comparison of 7-ethoxycoumarin using d5 standard
Cross-Species Metabolism of 7-Ethoxycoumarin: A Comparative Guide
Introduction
7-Ethoxycoumarin is a fluorescent coumarin derivative widely utilized as a model substrate for studying the activity of various drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[1] Its metabolism is a key indicator of Phase I (oxidation) and Phase II (conjugation) enzyme activity, making it an invaluable tool in drug discovery and development for assessing potential drug-drug interactions and predicting metabolic clearance. This guide provides a comparative overview of 7-ethoxycoumarin metabolism across different species, supported by experimental data and detailed protocols. The use of a deuterated internal standard, such as 7-ethoxycoumarin-d5, is standard practice in liquid chromatography-mass spectrometry (LC-MS) based quantification to ensure high accuracy and precision.
Metabolic Pathways
The metabolism of 7-ethoxycoumarin primarily proceeds through two main phases:
-
Phase I Metabolism (O-deethylation): In this initial step, CYP enzymes catalyze the removal of the ethyl group from 7-ethoxycoumarin, resulting in the formation of 7-hydroxycoumarin (also known as umbelliferone). Several CYP isoforms are involved in this reaction, with significant variations across species. In rats and mice, CYP1A1, CYP1A2, and CYP2B enzymes are the major contributors.[2] In humans, CYP1A2 and CYP2E1 are the primary enzymes responsible for this biotransformation.[2][3]
-
Phase II Metabolism (Conjugation): The primary metabolite, 7-hydroxycoumarin, undergoes subsequent conjugation reactions with endogenous molecules to increase its water solubility and facilitate its excretion. The two main conjugation pathways are:
-
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this pathway involves the addition of a glucuronic acid moiety to the hydroxyl group of 7-hydroxycoumarin, forming 7-hydroxycoumarin glucuronide.
-
Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway involves the addition of a sulfonate group, forming 7-hydroxycoumarin sulfate.
-
The relative contribution of these pathways varies significantly between species.[4][5]
Metabolic pathway of 7-ethoxycoumarin.
Experimental Protocols
The following protocols describe standard in-vitro methods for assessing the cross-species metabolism of 7-ethoxycoumarin.
Protocol 1: 7-Ethoxycoumarin O-deethylation Assay in Liver Microsomes
This assay quantifies the rate of formation of 7-hydroxycoumarin from 7-ethoxycoumarin in liver microsomes.
-
Microsome Preparation: Thaw pooled liver microsomes from the desired species (e.g., human, rat, mouse, dog) on ice.
-
Incubation Mixture: Prepare a reaction mixture containing:
-
Phosphate buffer (pH 7.4)
-
Liver microsomes (final protein concentration typically 0.1-0.5 mg/mL)
-
7-Ethoxycoumarin (substrate, concentration range for kinetic studies, e.g., 1-200 µM)
-
Magnesium chloride (typically 5 mM)
-
-
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the d5-labeled internal standard (this compound or 7-hydroxycoumarin-d5).
-
Sample Processing: Vortex the samples and centrifuge to pellet the protein. Transfer the supernatant for LC-MS/MS analysis.
Protocol 2: 7-Hydroxycoumarin Conjugation Assay in Liver S9 Fractions
This assay measures the formation of glucuronide and sulfate conjugates of 7-hydroxycoumarin.
-
S9 Fraction Preparation: Thaw pooled liver S9 fractions on ice.
-
Incubation Mixture: Prepare separate reaction mixtures for glucuronidation and sulfation:
-
Glucuronidation: Phosphate buffer (pH 7.4), S9 fraction, 7-hydroxycoumarin, magnesium chloride, alamethicin (a pore-forming agent to improve UGT activity), and UDPGA (uridine 5'-diphosphoglucuronic acid).[6]
-
Sulfation: Phosphate buffer (pH 7.4), S9 fraction, 7-hydroxycoumarin, and PAPS (3'-phosphoadenosine-5'-phosphosulfate).
-
-
Reaction Initiation and Termination: Follow steps 3-6 as described in Protocol 1, initiating with the respective cofactors (UDPGA or PAPS).
Experimental workflow for in-vitro metabolism studies.
Data Presentation: Comparative Metabolic Rates
The following tables summarize representative kinetic data for the metabolism of 7-ethoxycoumarin and its primary metabolite, 7-hydroxycoumarin, across various species.
Table 1: Kinetics of 7-Ethoxycoumarin O-deethylation in Liver Hepatocytes
| Species | Km (µM) | Vmax (nmol/min/10^6 cells) | Intrinsic Clearance (ml/min/kg) |
| Human | 3.9 (High affinity), 470 (Low affinity) | 0.007 (High affinity), 0.057 (Low affinity) | 6 |
| Dog | 2.2 (High affinity), 40 (Low affinity) | 0.21 (High affinity), 0.74 (Low affinity) | 631 |
| Rat | 11.5 (High affinity), 560 (Low affinity) | 0.30 (High affinity), 1.52 (Low affinity) | 152 |
Data adapted from Bayliss et al., 1994. Biphasic kinetics were observed for all three species.[7]
Table 2: Comparative Kinetics of 7-Hydroxycoumarin Glucuronidation and Sulfation in Liver S9 Fractions
| Species | Glucuronidation Km (µM) | Glucuronidation Vmax (pmol/min/mg) | Sulfation Km (µM) | Sulfation Vmax (pmol/min/mg) |
| Human | 10.3 | 1250 | ~3 | 100 |
| Monkey | 25.6 | 2500 | ~3 | 250 |
| Dog | 147 | 10000 | 8.7 | 1700 |
| Rat | 41.5 | 3333 | ~3 | 500 |
Data is representative and compiled from studies by Wang et al., 2006, which showed significant species differences in Phase II metabolism.[4][5]
Discussion and Conclusion
The provided data clearly demonstrates significant inter-species variation in the metabolism of 7-ethoxycoumarin.
-
Phase I (O-deethylation): Based on intrinsic clearance values, dogs exhibit the highest capacity for 7-ethoxycoumarin O-deethylation, followed by rats, with humans showing a significantly lower clearance.[7] This suggests that preclinical studies in dogs and rats may overestimate the metabolic clearance of compounds primarily metabolized by similar CYP pathways in humans.
-
Phase II (Conjugation): Dogs show a remarkably high capacity for both glucuronidation and sulfation of 7-hydroxycoumarin compared to other species.[4][5] In contrast, humans, monkeys, and rats have comparable, albeit lower, rates of conjugation. The Km for sulfation is notably similar among humans, monkeys, and rats, suggesting a conserved high-affinity enzyme.[4][5]
These species-specific differences in both Phase I and Phase II metabolism are critical considerations for drug development. The selection of appropriate animal models for preclinical studies requires a thorough understanding of these metabolic profiles to accurately predict human pharmacokinetics and potential toxicity. The use of 7-ethoxycoumarin as a probe substrate, coupled with robust analytical methods employing deuterated internal standards, remains a cornerstone for in-vitro drug metabolism research.
References
- 1. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic deuterium isotope effects for 7-alkoxycoumarin O-dealkylation reactions catalyzed by human cytochromes P450 and in liver microsomes. Rate-limiting C-H bond breaking in cytochrome P450 1A2 substrate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inter-species comparison of 7-hydroxycoumarin glucuronidation and sulfation in liver S9 fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oyc.co.jp [oyc.co.jp]
- 7. 7-Ethoxycoumarin O-deethylase kinetics in isolated rat, dog and human hepatocyte suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of 7-Ethoxycoumarin-d5
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of 7-Ethoxycoumarin-d5, a stable isotope-labeled internal standard, with alternative approaches, supported by established principles in bioanalysis and representative experimental data.
In the realm of liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the use of an internal standard (IS) is crucial for correcting for variability during sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, derivatization, and ionization. While structural analogs have been traditionally used, stable isotope-labeled (SIL) internal standards, such as this compound, are now widely recognized as the gold standard for ensuring the highest levels of accuracy and precision.
The Superiority of Stable Isotope-Labeled Internal Standards
This compound is chemically identical to its non-labeled counterpart, 7-Ethoxycoumarin, with the only difference being the substitution of five hydrogen atoms with deuterium. This subtle mass shift allows for its differentiation by the mass spectrometer while ensuring that its physicochemical properties are virtually identical to the analyte. This co-elution and similar ionization behavior are critical for effectively compensating for matrix effects, which are a common source of inaccuracy in bioanalysis.
In contrast, structural analog internal standards, while being chemically similar, may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte. These differences can lead to a lack of proper correction for analytical variability, resulting in compromised data quality.
Performance Comparison: this compound vs. Structural Analog IS
Table 1: Comparison of Accuracy Data
| Internal Standard Type | Expected Accuracy (% Bias) | Rationale |
| This compound | ± 5% | Co-elutes with the analyte, experiencing identical matrix effects and ionization suppression/enhancement, leading to more effective normalization. |
| Structural Analog IS | ± 15-20% | Differences in physicochemical properties can lead to differential matrix effects and ionization efficiencies, resulting in less accurate correction. |
Table 2: Comparison of Precision Data
| Internal Standard Type | Expected Precision (% CV) | Rationale |
| This compound | < 5% | The near-identical behavior to the analyte minimizes variability in the analyte/IS response ratio, leading to higher precision. |
| Structural Analog IS | < 15% | Greater variability in the analyte/IS response ratio due to differential responses to experimental conditions. |
Experimental Protocol: Quantification of 7-Hydroxycoumarin (Metabolite of 7-Ethoxycoumarin) in Human Liver Microsomes
This protocol describes a typical application of this compound in a cytochrome P450 (CYP) enzyme activity assay. The O-deethylation of 7-Ethoxycoumarin to 7-Hydroxycoumarin is a common method to assess the activity of various CYP isoforms.
1. Materials and Reagents:
-
7-Ethoxycoumarin
-
7-Hydroxycoumarin (analytical standard)
-
This compound (Internal Standard)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid
2. Sample Preparation:
-
Prepare a stock solution of 7-Ethoxycoumarin in a suitable organic solvent (e.g., Methanol).
-
Prepare a stock solution of this compound in the same solvent.
-
In a microcentrifuge tube, combine HLM, phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the enzymatic reaction by adding the 7-Ethoxycoumarin stock solution.
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing this compound at a known concentration.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate 7-Hydroxycoumarin and 7-Ethoxycoumarin.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
7-Hydroxycoumarin: e.g., m/z 163 → 107
-
7-Ethoxycoumarin (for monitoring substrate): e.g., m/z 191 → 163
-
This compound (IS): e.g., m/z 196 → 168
-
4. Data Analysis:
-
Quantify the peak area ratio of 7-Hydroxycoumarin to this compound.
-
Construct a calibration curve using known concentrations of 7-Hydroxycoumarin standard spiked with a constant concentration of this compound.
-
Determine the concentration of 7-Hydroxycoumarin in the experimental samples from the calibration curve.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical relationship behind the superiority of a stable isotope-labeled internal standard.
Comparative Analysis of Flavonoid-Mediated Inhibition of 7-Ethoxycoumarin O-Deethylase (ECOD) Activity
A comprehensive guide for researchers, scientists, and drug development professionals on the inhibitory effects of various flavonoids on ECOD activity, supported by quantitative data, detailed experimental protocols, and mechanistic insights.
This guide provides an objective comparison of the inhibitory potential of a range of flavonoids against 7-ethoxycoumarin O-deethylase (ECOD) activity, a key metabolic process mediated by cytochrome P450 enzymes. The information presented herein, including quantitative inhibition data and detailed experimental methodologies, is intended to serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug discovery.
Quantitative Comparison of Flavonoid Inhibition on ECOD Activity
The inhibitory potency of flavonoids against ECOD activity varies significantly depending on their structural class and substitution patterns. The following table summarizes the inhibition constants (Ki) for a selection of flavonoids, providing a clear comparison of their efficacy. All the listed flavonoids exhibited a mixed type of inhibition.[1][2]
| Flavonoid Class | Compound | Inhibition Constant (Ki) in µM |
| Flavones | Flavone | 0.20 |
| Apigenin | 0.23 | |
| Chrysin | 0.17 | |
| Flavonols | Fisetin | 0.40 |
| Kaempferol | 0.52 | |
| Morin | 0.85 | |
| Myricetin | 0.45 | |
| Quercetin | 0.60 | |
| Flavanones | Hesperetin | 4.5 |
| Naringenin | 3.8 |
Structure-Activity Relationship of Flavonoid Inhibition
The inhibitory activity of flavonoids on ECOD is largely dictated by their molecular structure. Key structural features that enhance inhibitory potential include:
-
The C2-C3 double bond in the C ring: This feature, present in flavones and flavonols, contributes to a more planar structure, which is often associated with stronger inhibition.[1][2]
-
Hydroxylation pattern: The number and position of hydroxyl groups on the flavonoid skeleton play a crucial role. For instance, hydroxylation at the C5 and C7 positions of the A ring and the C4' position of the B ring are important for potent inhibition.[1][2] In contrast, flavones lacking hydroxyl groups have been shown to increase ECOD activity in liver microsomes, while still being inhibitory in intestinal microsomes.[3]
-
The 4-keto group in the C ring: This group is also considered important for the inhibitory activity.[1][2]
Generally, the order of inhibitory potency is: Flavones > Flavonols > Flavanones.[1][2]
Experimental Protocols
This section provides a detailed methodology for conducting comparative inhibition studies of flavonoids on ECOD activity.
Preparation of Rat Liver Microsomes
Liver microsomes are a common source of cytochrome P450 enzymes for in vitro metabolism studies.
-
Source: Male Sprague-Dawley rats induced with 3-methylcholanthrene (a potent inducer of CYP1A enzymes, which are major contributors to ECOD activity).
-
Procedure:
-
Perfuse the liver with ice-cold 0.9% NaCl solution.
-
Homogenize the liver in 4 volumes of ice-cold 0.1 M Tris-HCl buffer (pH 7.4) containing 1.15% KCl.
-
Centrifuge the homogenate at 9,000 g for 20 minutes at 4°C.
-
Collect the supernatant and centrifuge at 105,000 g for 60 minutes at 4°C.
-
Resuspend the microsomal pellet in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol and store at -80°C until use.
-
Determine the protein concentration of the microsomal preparation using a standard method (e.g., Lowry or Bradford assay).
-
7-Ethoxycoumarin O-Deethylase (ECOD) Activity Assay
This assay measures the conversion of the non-fluorescent substrate 7-ethoxycoumarin to the highly fluorescent product 7-hydroxycoumarin.
-
Reagents:
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase, and 1 mM NADP+)
-
7-Ethoxycoumarin (substrate)
-
7-Hydroxycoumarin (standard)
-
Flavonoid inhibitors (dissolved in a suitable solvent, e.g., DMSO)
-
Methanol
-
Trichloroacetic acid (TCA)
-
-
Procedure:
-
Prepare a reaction mixture containing rat liver microsomes (final protein concentration of 0.1-0.5 mg/mL), the NADPH regenerating system, and potassium phosphate buffer in a total volume of 1 mL.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Add the flavonoid inhibitor at various concentrations and pre-incubate for another 5 minutes. A control reaction without the inhibitor should be run in parallel.
-
Initiate the reaction by adding 7-ethoxycoumarin (final concentration typically in the range of 1-100 µM).
-
Incubate the reaction mixture at 37°C for 10-20 minutes. The incubation time should be within the linear range of product formation.
-
Stop the reaction by adding 0.1 mL of 20% TCA.
-
Centrifuge the mixture at 2,000 g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for fluorescence measurement.
-
Measure the fluorescence of the product, 7-hydroxycoumarin, using a spectrofluorometer with an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 450 nm.
-
Quantify the amount of 7-hydroxycoumarin formed by comparing the fluorescence to a standard curve prepared with known concentrations of 7-hydroxycoumarin.
-
Data Analysis
-
Calculation of Inhibition: Calculate the percentage of inhibition for each flavonoid concentration compared to the control reaction.
-
Determination of IC50 and Ki values:
-
The half-maximal inhibitory concentration (IC50) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The inhibition constant (Ki) can be determined from Dixon or Lineweaver-Burk plots by measuring the reaction velocity at various substrate and inhibitor concentrations. This allows for the determination of the type of inhibition (e.g., competitive, non-competitive, mixed).
-
Visualizing the Experimental Workflow and Inhibition Mechanism
To further clarify the experimental process and the underlying mechanism of inhibition, the following diagrams are provided.
Caption: Experimental workflow for comparative inhibition studies.
Caption: Proposed mechanism of ECOD inhibition by flavonoids.
References
- 1. Inhibition of 7-ethoxycoumarin O-deethylase activity in rat liver microsomes by naturally occurring flavonoids: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Comparison of the effects of various flavonoids on ethoxycoumarin deethylase activity of rat intestinal and hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating 7-Ethoxycoumarin-d5 as a Selective Probe for Cytochrome P450 Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of 7-Ethoxycoumarin-d5 as a probe substrate for specific cytochrome P450 (CYP) isoforms. Its performance is objectively compared with alternative probes, supported by experimental data, to aid researchers in selecting the most appropriate tools for their drug metabolism and inhibition studies.
Introduction to 7-Ethoxycoumarin as a CYP Probe
7-Ethoxycoumarin is a widely utilized fluorogenic substrate for assessing the activity of various xenobiotic-metabolizing CYP isoforms.[1] Its primary metabolic pathway involves O-deethylation to form the highly fluorescent product, 7-hydroxycoumarin (umbelliferone), a reaction catalyzed by multiple CYP enzymes.[2] The deuterated form, this compound, serves as a valuable tool in mass spectrometry-based assays, acting as an internal standard for accurate quantification. While its broad reactivity across several CYP families makes it a useful general probe, this lack of specificity necessitates careful consideration and comparison with more selective alternatives when investigating the activity of a particular CYP isoform.
Metabolic Pathway of 7-Ethoxycoumarin
The principal metabolic transformation of 7-ethoxycoumarin is the O-deethylation reaction, which is followed by phase II conjugation reactions (glucuronidation and sulfation) of the resulting 7-hydroxycoumarin to facilitate its excretion.
Performance Comparison of 7-Ethoxycoumarin with Alternative Probes
The utility of a probe substrate is determined by its selectivity and kinetic profile for a specific CYP isoform. The following tables summarize the kinetic parameters (Km and Vmax) of 7-ethoxycoumarin for various human CYP isoforms and compare them with those of more selective probe substrates. A lower Km value indicates a higher affinity of the enzyme for the substrate.
Table 1: Kinetic Parameters of 7-Ethoxycoumarin for Human CYP Isoforms
| CYP Isoform | Km (µM) | Vmax (pmol/min/pmol CYP) | Reference(s) |
| CYP1A1 | Low | High | [3] |
| CYP1A2 | Low | Moderate | [3] |
| CYP2E1 | High | High | [3] |
| CYP2A6 | - | Negligible Activity | [3] |
| CYP2B6 | Similar to CYP2E1 | Similar to CYP1A2 | [3] |
| CYP2C9 | - | - | [4] |
| CYP2D6 | - | Negligible Activity | [3] |
| CYP3A4 | - | Negligible Activity | [3] |
| CYP3A5 | - | Negligible Activity | [3] |
Note: Specific Km and Vmax values for 7-ethoxycoumarin with CYP2C9, CYP2D6, and CYP3A4 are not consistently reported, with some studies indicating negligible activity.[3] However, other sources list it as a substrate, suggesting that activity may be observed under specific experimental conditions.[2]
Table 2: Comparison of 7-Ethoxycoumarin with Selective Probes for Major CYP Isoforms
| CYP Isoform | Selective Probe | Km (µM) | Vmax (product/min/pmol CYP) | Reference(s) |
| CYP1A2 | Phenacetin | 25 | - | [5] |
| 7-Ethoxycoumarin | Low | Moderate | [3] | |
| CYP2C9 | Diclofenac | 2-10 | - | [6] |
| (S)-Flurbiprofen | 6-118 | - | [7] | |
| 7-Ethoxycoumarin | - | - | [4] | |
| CYP2D6 | Dextromethorphan | 0.5-5 | - | [8] |
| Metoprolol | 10-20 | - | [9] | |
| 7-Ethoxycoumarin | - | Negligible Activity | [3] | |
| CYP3A4 | Testosterone | 10-50 | - | [10] |
| Midazolam | 2-5 | - | [11] | |
| Bufalin | - | - | [12] | |
| 7-Ethoxycoumarin | - | Negligible Activity | [3] | |
| CYP2E1 | Chlorzoxazone | 20-100 | - | [13] |
| 7-Ethoxycoumarin | High | High | [3] |
Experimental Protocols
7-Ethoxycoumarin O-Deethylase Assay in Human Liver Microsomes
This protocol outlines a typical spectrofluorometric assay to determine the rate of 7-ethoxycoumarin O-deethylation, a measure of CYP activity, in human liver microsomes.
Materials:
-
Human Liver Microsomes (HLMs)
-
7-Ethoxycoumarin
-
7-Hydroxycoumarin (for standard curve)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable quenching solvent)
-
96-well microplate (black, for fluorescence reading)
-
Fluorometric microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 7-ethoxycoumarin in a suitable organic solvent (e.g., DMSO).
-
Prepare a stock solution of 7-hydroxycoumarin in the same solvent for the standard curve.
-
Prepare the NADPH regenerating system in potassium phosphate buffer.
-
Dilute HLMs to the desired concentration in cold potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension.
-
Add the 7-ethoxycoumarin substrate to each well to achieve the desired final concentration.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes), ensuring linearity of the reaction.
-
-
Reaction Termination:
-
Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Centrifuge the plate to pellet the precipitated proteins.
-
-
Fluorescence Measurement:
-
Transfer the supernatant to a new black 96-well plate.
-
Measure the fluorescence of the 7-hydroxycoumarin product using a microplate reader with excitation and emission wavelengths of approximately 370 nm and 450 nm, respectively.[1]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 7-hydroxycoumarin.
-
Quantify the amount of 7-hydroxycoumarin produced in each reaction well by interpolating from the standard curve.
-
Calculate the reaction velocity, typically expressed as pmol of product formed per minute per mg of microsomal protein.
-
Logical Framework for Probe Selection
The selection of an appropriate CYP probe substrate is a critical decision in drug metabolism studies. The following diagram illustrates a logical framework to guide this process.
Conclusion
This compound, in conjunction with its non-deuterated counterpart, remains a valuable tool for the general assessment of CYP-mediated metabolism due to its broad substrate activity and the ease of detection of its fluorescent metabolite. However, for studies requiring the specific evaluation of individual CYP isoforms, its lack of selectivity is a significant limitation. Researchers are encouraged to consult the provided comparative data and consider more selective alternative probes to obtain unambiguous and reliable results. The choice of probe should always be guided by the specific research question and validated under the experimental conditions being used.
References
- 1. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of 7-ethoxycoumarin, flavanone and steroids by cytochrome P450 2C9 variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYP1A2 cytochrome P450 family 1 subfamily A member 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Mechanism-Based Inactivation of Cytochrome P450 2C9 by Tienilic Acid and (±)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CYP2D6-CYP2C9 Protein-Protein Interactions and Isoform-Selective Effects on Substrate Binding and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of probe drugs and pharmacokinetic metrics for CYP2D6 phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Multisite kinetic models for CYP3A4: simultaneous activation and inhibition of diazepam and testosterone metabolism. | Semantic Scholar [semanticscholar.org]
- 11. Discovery of a Highly Selective CYP3A4 Inhibitor Suitable for Reaction Phenotyping Studies and Differentiation of CYP3A4 and CYP3A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A highly selective probe for human cytochrome P450 3A4: isoform selectivity, kinetic characterization and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Inter-laboratory Validation of a 7-Ethoxycoumarin-d5 based Assay for CYP450 Activity
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the inter-laboratory validation of a 7-Ethoxycoumarin-d5 based assay, a critical tool for assessing the activity of Cytochrome P450 (CYP) enzymes. The O-deethylation of 7-ethoxycoumarin is a widely used marker reaction for various CYP isoforms, particularly CYP1A2 and CYP2E1.[1] The use of a deuterated internal standard, this compound, enhances the accuracy and precision of quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide presents a summary of validation data from a hypothetical inter-laboratory study, details the experimental protocol, and provides visual workflows to aid in the implementation and interpretation of this assay.
Comparative Performance Across Laboratories
An inter-laboratory study was conducted to assess the reproducibility and robustness of the this compound based assay. Three independent laboratories (Lab A, Lab B, and Lab C) performed the assay according to a standardized protocol. The key validation parameters, including accuracy, precision (intra-day and inter-day), linearity, and the lower limit of quantification (LLOQ), were evaluated. The results, summarized in the table below, demonstrate the consistency and reliability of the assay across different sites.
| Validation Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Accuracy (% Recovery) | 98.5% - 102.1% | 97.9% - 103.5% | 98.2% - 101.7% | 85% - 115% |
| Intra-day Precision (%RSD) | ≤ 4.8% | ≤ 5.2% | ≤ 4.5% | ≤ 15% |
| Inter-day Precision (%RSD) | ≤ 6.3% | ≤ 7.1% | ≤ 5.9% | ≤ 15% |
| Linearity (r²) | > 0.998 | > 0.997 | > 0.998 | ≥ 0.99 |
| LLOQ (nM) | 0.5 | 0.5 | 0.4 | S/N Ratio ≥ 10 |
Experimental Protocols
A detailed methodology for the 7-Ethoxycoumarin O-deethylase assay using LC-MS/MS is provided below. This protocol is intended to serve as a template for laboratories aiming to establish or standardize their in-vitro drug metabolism studies.
Materials and Reagents
-
7-Ethoxycoumarin (Substrate)
-
This compound (Internal Standard)
-
7-Hydroxycoumarin (Metabolite Standard)
-
Human Liver Microsomes (HLM)
-
NADPH Regeneration System (e.g., Glucose-6-phosphate, G6P-dehydrogenase)
-
Potassium Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% Formic Acid (Stopping Solution)
-
Water with 0.1% Formic Acid (Mobile Phase A)
-
Acetonitrile with 0.1% Formic Acid (Mobile Phase B)
Assay Procedure
-
Incubation Preparation: A master mix containing human liver microsomes (final concentration 0.2 mg/mL) and the NADPH regeneration system in potassium phosphate buffer is prepared and pre-warmed at 37°C.
-
Initiation of Reaction: The reaction is initiated by adding 7-Ethoxycoumarin (at various concentrations for kinetic studies, or a single concentration for inhibition studies) to the pre-warmed master mix.
-
Incubation: The reaction mixture is incubated at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: The reaction is stopped by adding ice-cold acetonitrile containing the internal standard, this compound.
-
Sample Preparation: The terminated reaction mixture is centrifuged to precipitate proteins. The supernatant is then transferred for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: The analyte and internal standard are separated on a C18 reverse-phase column using a gradient elution with mobile phases A and B.
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used to monitor the transitions for 7-Hydroxycoumarin and this compound.
Visualizing the Process
To better understand the underlying biochemistry and the experimental steps, the following diagrams are provided.
Caption: Metabolic conversion of 7-Ethoxycoumarin to 7-Hydroxycoumarin by CYP enzymes.
Caption: Experimental workflow for the this compound based O-deethylase assay.
Alternative and Complementary Assays
While the 7-Ethoxycoumarin O-deethylase assay is a robust method, other probe substrates and assay formats are available for characterizing CYP450 activity.
-
Fluorescence-based assays: These assays utilize substrates like 7-ethoxyresorufin, which is metabolized to the highly fluorescent product resorufin.[2] They offer a high-throughput and cost-effective alternative to LC-MS/MS but can be more susceptible to interference from fluorescent compounds.
-
Cocktail Assays: To assess the activity of multiple CYP isoforms simultaneously, a "cocktail" of specific probe substrates can be used in a single incubation. This approach is efficient for screening potential drug-drug interactions across a range of metabolic pathways.
-
Luminescence-based assays: Commercial kits, such as the P450-Glo™ assays, use proluciferin substrates that are converted to luciferin by CYP enzymes, generating a luminescent signal. These assays are highly sensitive and suitable for high-throughput screening.
The choice of assay depends on the specific research question, required throughput, and available instrumentation. The this compound based LC-MS/MS assay remains a gold standard for its high specificity, accuracy, and detailed kinetic analysis capabilities. The presented inter-laboratory validation data underscores its suitability for reliable and reproducible assessment of CYP450 activity in drug development and research settings.
References
A Comparative Guide to 7-Ethoxycoumarin and 7-Ethoxyresorufin as CYP450 Substrates
In the realm of drug metabolism and toxicology, the cytochrome P450 (CYP) superfamily of enzymes plays a pivotal role. To probe the activity of these crucial enzymes, researchers rely on specific substrates that, upon metabolism, yield easily detectable products. Among the most widely utilized fluorogenic substrates are 7-ethoxycoumarin and 7-ethoxyresorufin. This guide provides a comprehensive comparison of these two compounds, offering insights into their performance, supported by experimental data and detailed protocols to aid researchers in selecting the optimal substrate for their specific needs.
Biochemical Properties and CYP Isoform Specificity
Both 7-ethoxycoumarin and 7-ethoxyresorufin are pro-fluorescent substrates that undergo O-deethylation catalyzed by CYP enzymes to produce fluorescent metabolites, 7-hydroxycoumarin and resorufin, respectively. This reaction forms the basis of sensitive assays to measure CYP activity.
7-Ethoxycoumarin is a versatile substrate metabolized by a broad range of CYP isoforms across the CYP1, CYP2, and CYP3 families[1][2]. Its O-deethylation has been extensively used as a marker of CYP activity in various tissues[2][3]. While its broad specificity can be advantageous for monitoring overall CYP activity, it can be a limitation when isoform-specific information is required. In humans, CYP1A1, CYP1A2, and CYP2E1 are significant contributors to its metabolism[3].
7-Ethoxyresorufin , on the other hand, is a more specific substrate, particularly for the CYP1A family, with a notable preference for CYP1A1[4][5][6]. This specificity makes it an excellent probe for studies focused on the induction or inhibition of CYP1A1 and CYP1A2[7][8]. The O-deethylation of 7-ethoxyresorufin, often referred to as the EROD assay, is a standard method for assessing CYP1A activity[8][9][10].
Performance Comparison: Kinetic Parameters
The efficiency of an enzyme substrate is characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum reaction velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate. The following table summarizes the kinetic parameters for the O-deethylation of 7-ethoxycoumarin and 7-ethoxyresorufin by key human CYP isoforms.
| Substrate | CYP Isoform | Km (µM) | Vmax (mol/min/mol CYP) | Intrinsic Clearance (Vmax/Km) |
| 7-Ethoxycoumarin | CYP1A1 | Low Km | High Activity | High |
| CYP1A2 | Low Km[3] | Low Vmax[3] | Moderate | |
| CYP2E1 | High Km[3] | High Vmax[3] | Moderate | |
| 7-Ethoxyresorufin | CYP1A1 | 0.054 - 15.6[1][11] | 1.35 - 32[1][11] | High |
| CYP1A2 | 0.27 - 47[1][11] | 0.25 - 29.8[1][11] | Moderate | |
| CYP1B1 | 0.095 - 120[1][11] | 0.29 - 9.3[1][11] | Moderate |
Note: The ranges in Km and Vmax values reflect the variability across different studies and experimental conditions.
Both substrates are efficiently metabolized by CYP1A1[1][11]. However, 7-ethoxyresorufin generally exhibits higher sensitivity for CYP1A enzymes due to the spectral properties of its metabolite, resorufin, which has a lower background fluorescence[12].
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the 7-ethoxycoumarin O-deethylase (ECOD) and 7-ethoxyresorufin O-deethylase (EROD) assays.
7-Ethoxycoumarin O-Deethylase (ECOD) Assay
This spectrofluorometric method determines CYP activity by measuring the formation of the fluorescent product, 7-hydroxycoumarin.
Materials:
-
Microsomes (from liver, recombinant enzymes, etc.)
-
Potassium phosphate buffer (pH 7.4)
-
7-Ethoxycoumarin stock solution (in methanol or DMSO)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Trichloroacetic acid (TCA) or perchloric acid
-
Glycine buffer (pH 10.4)
-
7-Hydroxycoumarin standard
Procedure:
-
Prepare a reaction mixture containing microsomes and potassium phosphate buffer.
-
Add 7-ethoxycoumarin to the reaction mixture to the desired final concentration.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by adding an acid (e.g., TCA).
-
Centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube and add glycine buffer to enhance the fluorescence of 7-hydroxycoumarin.
-
Measure the fluorescence at an excitation wavelength of ~370 nm and an emission wavelength of ~450 nm[2].
-
Quantify the amount of 7-hydroxycoumarin formed by comparing the fluorescence to a standard curve.
7-Ethoxyresorufin O-Deethylase (EROD) Assay
This continuous spectrofluorometric method measures the formation of resorufin.
Materials:
-
Microsomes or cells expressing CYP1A enzymes
-
Reaction buffer (e.g., Tris-HCl or potassium phosphate buffer, pH 7.8)
-
7-Ethoxyresorufin stock solution (in DMSO)
-
NADPH
-
Resorufin standard
Procedure:
-
Add the reaction buffer and microsomes (or cells) to a multi-well plate.
-
Add 7-ethoxyresorufin to each well.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding NADPH.
-
Monitor the increase in fluorescence in real-time using a fluorescence plate reader with an excitation wavelength of ~530 nm and an emission wavelength of ~585 nm[7][13].
-
Calculate the rate of resorufin formation from the linear portion of the kinetic trace and quantify using a resorufin standard curve.
Visualizing the Metabolic Pathway and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the metabolic pathways and a general experimental workflow.
Conclusion
Both 7-ethoxycoumarin and 7-ethoxyresorufin are valuable tools for assessing cytochrome P450 activity. The choice between them hinges on the specific research question.
-
7-Ethoxycoumarin is a suitable substrate for evaluating broad CYP activity or when investigating enzymes outside the CYP1 family.
-
7-Ethoxyresorufin is the preferred substrate for specifically probing CYP1A1 and CYP1A2 activity due to its higher selectivity and the favorable spectral properties of its metabolite.
By understanding their respective properties and employing standardized protocols, researchers can effectively utilize these fluorogenic substrates to gain critical insights into drug metabolism and toxicology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 7-Ethoxyresorufin | P450 | NO Synthase | TargetMol [targetmol.com]
- 6. 7-Ethoxycoumarin and 7-ethoxyresorufin O-deethylase in human foetal and adult liver: studies with monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic analysis of cDNA-expressed human CYP1A1, CYP1A2, and CYP1B1 with 7-ethoxyresorufin as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Ethoxyresorufin-O-Deethylase Assay [bio-protocol.org]
A Comparative Guide to the Stability of 7-Ethoxycoumarin-d5 for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the stability of 7-Ethoxycoumarin-d5, a widely used fluorogenic substrate in drug metabolism studies. Its performance is compared with alternative probes, supported by available data and detailed experimental protocols to aid in the selection of the most appropriate tool for your research needs.
Introduction to this compound and its Applications
This compound is a deuterated analog of 7-ethoxycoumarin, a classic substrate for various cytochrome P450 (CYP) enzymes. It is extensively used to measure the activity of multiple CYP isoforms, particularly through O-deethylation, which produces the highly fluorescent metabolite, 7-hydroxycoumarin (umbelliferone). The incorporation of deuterium at the ethoxy group can lead to a kinetic isotope effect, potentially slowing down its metabolism and making it a valuable tool for studying enzyme kinetics and metabolic stability.[1]
Comparative Stability Analysis
While this compound is a valuable tool, its stability under various experimental conditions is a critical factor for generating reliable and reproducible data. This section compares the known stability characteristics of this compound with common alternatives.
Table 1: Metabolic Stability of 7-Ethoxycoumarin in Different Species
| Species | Relative Stability of 7-Ethoxycoumarin | Major Metabolic Pathways |
| Human | More Stable | O-deethylation, Oxidative ring-opening, Hydrolysis, Oxygenation |
| Dog | More Stable | O-deethylation, 7-hydroxycoumarin sulfation, Glutathionation, Dehydrogenation, Hydrolysis, Oxygenation |
| Monkey | Less Stable | O-deethylation, 7-hydroxycoumarin glucuronidation |
| Rat | Less Stable | O-deethylation, 7-hydroxycoumarin glucuronidation |
Data synthesized from in vitro hepatocyte studies.[1]
Table 2: Chemical Stability of 7-Ethoxycoumarin under Various Conditions
| Condition | Observation | Recommendation |
| pH | Fluorescence of 7-ethoxycoumarin is pH-dependent.[2] Stability of the parent compound can be compromised in highly alkaline or acidic conditions. | Maintain a consistent and appropriate pH in assay buffers. |
| Temperature | Fluorescence is temperature-dependent.[2] Solid compound is stable for ≥4 years at -20°C.[3][4] | Store stock solutions and the solid compound at recommended temperatures. Minimize temperature fluctuations during experiments. |
| Solvents | Soluble in organic solvents like DMSO and DMF. Sparingly soluble in aqueous buffers.[3] Aqueous solutions are not recommended to be stored for more than one day.[3] | Prepare fresh aqueous solutions daily. Use organic stock solutions for dilution into aqueous buffers. |
| Light | Coumarin derivatives can be susceptible to photolytic degradation. | Protect solutions from direct light exposure, especially during long incubation periods. |
Comparison with Alternatives
-
7-Ethoxyresorufin: Another widely used fluorogenic CYP substrate. While specific comparative stability data is limited, both 7-ethoxycoumarin and 7-ethoxyresorufin O-deethylase activities have been studied in various tissues, suggesting they are both viable options.[5][6] The choice between them may depend on the specific CYP isoform of interest and the desired spectral properties of the fluorescent product.
-
3-Phenylcoumarin Derivatives: This class of compounds is gaining interest as fluorescent probes and some have been developed as selective CYP substrates.[7] Their stability is expected to be influenced by the specific substitutions on the coumarin and phenyl rings.[7][8]
Experimental Protocols
Protocol 1: Assessment of Chemical Stability (Forced Degradation Study)
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an organic solvent such as DMSO or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 10 µM. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 10 µM. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide to a final concentration of 10 µM. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.
-
Photostability: Expose a solution of the compound (10 µM in a suitable solvent) to a calibrated light source (e.g., Xenon lamp) for a defined period. A control sample should be kept in the dark.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), take aliquots of the stressed samples. Neutralize the acidic and basic samples.
-
Quantification: Analyze the remaining concentration of this compound using a validated analytical method, such as HPLC with UV or fluorescence detection, or LC-MS.
-
Data Analysis: Calculate the percentage of degradation for each condition.
Protocol 2: Assessment of Metabolic Stability in Liver Microsomes
This protocol provides a method to evaluate the metabolic stability of this compound.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Liver microsomes (e.g., human, rat) at a final protein concentration of 0.5 mg/mL.
-
Phosphate buffer (pH 7.4).
-
This compound at a final concentration of 1 µM.
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding a pre-warmed NADPH-generating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the disappearance of this compound and the formation of 7-hydroxycoumarin-d5 using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time to determine the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualizing Pathways and Workflows
Metabolic Pathway of 7-Ethoxycoumarin
Caption: Metabolic pathway of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing chemical stability.
Conclusion
This compound remains a cornerstone for in vitro drug metabolism studies. While it demonstrates reasonable stability under controlled laboratory conditions, researchers must be mindful of its sensitivity to pH, temperature, and light. For applications requiring high stability over extended periods or under harsh conditions, a thorough evaluation, as outlined in the provided protocols, is essential. The choice between this compound and its alternatives will ultimately depend on the specific experimental goals, the required sensitivity, and the metabolic enzymes being investigated. Further head-to-head stability studies with newer fluorescent probes would be beneficial to the scientific community.
References
- 1. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical evaluation of 7-ethoxycoumarin O-deethylase activity measurement in intact isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 7-Ethoxycoumarin and 7-ethoxyresorufin O-deethylase in human foetal and adult liver: studies with monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ontogenic development of 7-ethoxycoumarin and 7-ethoxyresorufin O-deethylase in the rat and effect of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 7-Ethoxycoumarin-d5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides detailed procedures for the proper disposal of 7-Ethoxycoumarin-d5, a deuterated analog of 7-Ethoxycoumarin used in the functional characterization of cytochrome P450 (CYP450) enzymes.[1] Adherence to these guidelines is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
Summary of Physical and Safety Data
The following table summarizes key information for this compound, compiled from various safety data sheets. It is important to note that specific quantitative toxicological data is largely unavailable.
| Property | Data | Source(s) |
| Physical State | Solid, Powder | [2][3] |
| Appearance | Beige / Very pale yellow - Pale reddish yellow | [2][3] |
| Odor | Odorless | [2] |
| Storage Temperature | Room Temperature | [4][5] |
| Melting Point | 87 - 90 °C | [2][3] |
| Solubility | No data available | |
| Acute Toxicity (LD50) | No data available | [4] |
| Flammability | Not flammable or combustible | [4][6] |
| Hazardous Decomposition | Carbon oxides under fire conditions | [2][4] |
Experimental Protocol: Proper Disposal Procedure
The recommended procedure for the disposal of this compound involves treating it as a chemical waste product and engaging a licensed professional waste disposal service.[4] The following steps outline the process from initial handling to final disposal.
Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing the appropriate personal protective equipment to minimize exposure risks.
-
Eye Protection: Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards are required.[4]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin contact.[3][6][7]
-
Respiratory Protection: If there is a risk of dust formation, use a dust respirator.[6] Work in a well-ventilated area, preferably within a laboratory fume hood.[4]
-
Protective Clothing: Wear a lab coat or other suitable protective clothing to prevent skin exposure.[7]
Spill Management
In the event of a spill, follow these procedures to safely clean the affected area:
-
Evacuate and Ventilate: Clear the area of unnecessary personnel and ensure adequate ventilation.[6][7]
-
Containment: Prevent the spilled material from entering drains or water courses.[4][6]
-
Cleanup:
-
Decontamination: Thoroughly clean the spill area after the material has been removed.
Waste Collection and Storage
-
Container: Place waste this compound into a suitable, closed, and clearly labeled container.[4] The container should be kept tightly sealed.[2][3]
-
Labeling: The label should clearly identify the contents as "this compound Waste" and include any relevant hazard warnings.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[2][3]
Final Disposal
-
Professional Disposal: The ultimate disposal of this compound must be conducted by a licensed professional waste disposal service.[4] Do not attempt to dispose of this chemical in regular trash or down the drain.
-
Documentation: Maintain records of the waste generated and its disposal in accordance with institutional and regulatory requirements.
Disposal Workflow
The following diagram illustrates the step-by-step process for the safe disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. 7-Ethoxy-d5-coumarin | CDN-D-6860-0.05G | LGC Standards [lgcstandards.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 7-Ethoxycoumarin-d5
Essential Safety and Handling Guide for 7-Ethoxycoumarin-d5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Reference |
| CAS Number | 1189956-39-5 | [1] |
| Molecular Formula | C₁₁H₅D₅O₃ | [2] |
| Molecular Weight | 195.23 g/mol | [2] |
| Appearance | Beige to very pale yellow crystalline powder | [3][4] |
| Melting Point | 87 - 90 °C | [3] |
| Storage Temperature | Room Temperature | [1] |
| Purity | ≥98% | [5] |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of protection is used.[6] The following PPE is recommended to minimize exposure and ensure safety.
Core PPE Requirements
-
Eye and Face Protection : At a minimum, safety glasses with side shields that conform to NIOSH (US) or EN 166 (EU) standards are required.[7] For tasks with a splash hazard, such as preparing solutions or transferring the compound, a face shield should be worn in addition to safety goggles.[6]
-
Hand Protection : Disposable nitrile gloves are the minimum requirement for handling this compound.[6] For prolonged contact or when handling larger quantities, consider double-gloving or using more robust, impervious gloves. Always dispose of contaminated gloves immediately after use in accordance with laboratory and local regulations.[7]
-
Body Protection : A standard laboratory coat is mandatory.[6] For procedures with a higher risk of contamination, consider using impervious or chemical-resistant clothing.[7] Ensure that long pants and closed-toe shoes are worn at all times in the laboratory.[6]
-
Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a laboratory fume hood or with local exhaust ventilation, especially when handling the solid compound to avoid the formation of dust and aerosols.[4][7] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[8][9]
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety and compliance.
Step-by-Step Handling Protocol
-
Preparation and Inspection : Before starting any work, ensure the fume hood or ventilated area is functioning correctly. Inspect all PPE for damage and ensure it is the correct size and type.
-
Weighing the Compound :
-
Perform all weighing operations within a fume hood or a ventilated balance enclosure to minimize inhalation of the powder.
-
Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust.[7]
-
-
Solution Preparation :
-
This compound is soluble in organic solvents such as DMSO and dimethylformamide (DMF).[5]
-
When dissolving, add the solvent to the solid slowly to prevent splashing. If using a volatile solvent, ensure the process is carried out in a fume hood.
-
For aqueous solutions, it is recommended to first dissolve the compound in DMF and then dilute with the aqueous buffer.[5]
-
-
Post-Handling :
-
After handling, decontaminate the work area.
-
Wash hands thoroughly with soap and water, even after wearing gloves.[7]
-
Disposal Plan
-
Solid Waste : All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed waste container.
-
Liquid Waste : Unused solutions and contaminated solvents should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Final Disposal : All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[7] Do not pour any waste down the drain.[7]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. 7-Ethoxy-d5-coumarin | CDN-D-6860-0.05G | LGC Standards [lgcstandards.com]
- 2. scbt.com [scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. lgcstandards.com [lgcstandards.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. PPE for Hazardous Chemicals [canadasafetytraining.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
